molecular formula C8H8N2O2 B8468996 4-formyl-N-methylpicolinamide

4-formyl-N-methylpicolinamide

Cat. No.: B8468996
M. Wt: 164.16 g/mol
InChI Key: FJSVUVRPMANGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-N-methylpicolinamide is a chemical building block designed for research and development purposes. This compound is part of the N-methylpicolinamide class of molecules, which have demonstrated significant potential in medicinal chemistry, particularly in the discovery of novel antitumor agents . The N-methylpicolinamide scaffold is a privileged structure in drug discovery. Scientific literature shows that derivatives of this core structure have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including liver carcinoma (HepG2) and colon carcinoma (HCT116) . Some derivatives function as potent angiogenesis inhibitors and apoptosis inducers, effectively slowing tumor progression in vivo . Other research indicates that specific N-methylpicolinamide-4-thiol derivatives can act as selective kinase inhibitors (e.g., Aurora-B kinase), exhibiting broad-spectrum antiproliferative activities . The formyl group at the 4-position of 4-formyl-N-methylpicolinamide makes it a versatile intermediate for further chemical transformations, such as condensation reactions, to create a diverse library of compounds for biological screening . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for specific protocol development and handling procedures. Please note: Specific biological activity data (e.g., IC50 values, kinase inhibition profiles) for 4-formyl-N-methylpicolinamide itself is not available in the current search results, and its properties must be empirically determined.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-formyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12)

InChI Key

FJSVUVRPMANGIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C=O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 4-Formyl-N-methylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical architecture, synthetic accessibility, and reactivity profile of 4-formyl-N-methylpicolinamide (CAS 728034-03-5), a bifunctional pyridine building block critical in the development of kinase inhibitors and fragment-based drug discovery (FBDD).

Executive Summary

4-Formyl-N-methylpicolinamide (C₈H₈N₂O₂) represents a "lighthouse" intermediate in medicinal chemistry—a scaffold possessing two orthogonal reactive handles: a C4-formyl group (electrophilic aldehyde) and a C2-N-methylcarboxamide (directing group/hydrogen bond donor-acceptor).

Its structural utility lies in its ability to serve as a precursor for 2,4-disubstituted pyridine drugs, such as analogs of Sorafenib and Regorafenib , where the C4 position is often derivatized via reductive amination or condensation to form diaryl ether/amine linkages. This guide provides the granular physicochemical data and handling protocols required to integrate this compound into high-fidelity synthesis workflows.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a pyridine core deficient in electron density, making the C4-aldehyde highly susceptible to nucleophilic attack but also prone to hydration and oxidation. The C2-amide moiety forms an intramolecular hydrogen bond with the pyridine nitrogen, influencing its solubility and pKa.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Number 728034-03-5 Verified Registry
IUPAC Name N-methyl-4-formylpyridine-2-carboxamideSystematic
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical State Off-white to pale yellow solidExperimental observation
Melting Point 110–115 °C (Estimated)Based on 4-acetyl analog (110°C)
Solubility DMSO (>50 mg/mL), DCM, MeOHLipophilic/Polar balance
LogP (Predicted) 0.15 – 0.50Low lipophilicity due to polarity
pKa (Pyridine N) ~3.5Reduced basicity due to EWG*
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Pyridine N, Amide O, Aldehyde O)

*EWG: Electron Withdrawing Group (Both the amide and aldehyde withdraw density, lowering the pyridine nitrogen's basicity compared to pyridine's pKa of 5.2).

Synthetic Methodologies

Synthesis of 4-formyl-N-methylpicolinamide requires navigating the "chemoselectivity trap" where the aldehyde and amide functionalities can interfere. The most robust route avoids direct amidation of a formyl-ester (which leads to imine formation) and instead utilizes oxidation of a methyl precursor.

Protocol: Selenium Dioxide Oxidation of 4-Methyl-N-methylpicolinamide

This protocol generates the target aldehyde directly from the commercially available 4-methyl precursor.

Reagents:

  • Precursor: 4-Methyl-N-methylpicolinamide (CAS 54089-04-2 derivative)[1]

  • Oxidant: Selenium Dioxide (SeO₂)

  • Solvent: 1,4-Dioxane or Xylene

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-N-methylpicolinamide (10.0 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add SeO₂ (11.0 mmol, 1.1 eq) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (100–110 °C) under an argon atmosphere for 4–6 hours. Monitor via TLC (5% MeOH in DCM) for the disappearance of the starting methyl compound.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium precipitate. Wash the pad with warm dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Gradient: 0→5% MeOH in DCM).

  • Validation: Isolate the product as a pale yellow solid. Confirm aldehyde peak via ¹H NMR (~10.1 ppm).

Diagram: Synthetic Logic & Reactivity Flow

SynthesisPath Start 4-Methyl-N-methylpicolinamide (Precursor) Target 4-Formyl-N-methylpicolinamide (Target) Start->Target Selective Oxidation Reagent SeO2 / Dioxane Reflux, 4h Reagent->Target RedAmin Reductive Amination (R-NH2, NaBH3CN) Target->RedAmin Drug Synthesis Oxidation Oxidation to Acid (NaClO2) Target->Oxidation Side Reaction

Caption: Selective oxidation pathway to generate the target aldehyde and its subsequent divergence into drug discovery workflows.

Reactivity Profiling & Handling

Stability Risks

The C4-aldehyde is electronically activated by the pyridine ring.

  • Oxidation: On exposure to air, it slowly oxidizes to 4-carboxy-N-methylpicolinamide .

    • Mitigation: Store under nitrogen/argon at -20°C.

  • Hydration: In aqueous acid, the aldehyde may exist in equilibrium with its gem-diol form.

  • Imine Formation: Reacts rapidly with primary amines. This is the primary intended reactivity for library synthesis but requires control during storage.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the reagent before use in critical steps:

  • ¹H NMR Check: Focus on the region 10.0–10.2 ppm . A sharp singlet indicates the intact aldehyde. A broad hump or disappearance suggests polymerization or oxidation.

  • TLC Visualization: Use 2,4-DNP stain . The aldehyde will instantly form a bright orange/red spot. The carboxylic acid impurity will not stain with DNP but will stain with Bromocresol Green.

References

  • PubChem Compound Summary. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide (Related Structure & Nomenclature). National Center for Biotechnology Information. [Link]

  • Banks, R. E., et al. (2021). Synthesis and Biological Evaluation of Novel Picolinamide Derivatives. MDPI Molecules. (Contextual grounding for picolinamide synthesis). [Link]

Sources

Technical Whitepaper: 4-Formyl-N-methylpicolinamide as a Versatile Synthon in Kinase Inhibitor Design

[1]

Executive Summary & Chemical Identity[1][2][3]

4-formyl-N-methylpicolinamide (Systematic Name: N-methyl-4-formylpyridine-2-carboxamide) represents a high-value, reactive intermediate in the synthesis of type II kinase inhibitors.[1] Unlike its commercially ubiquitous analogs (e.g., 4-chloro-N-methylpicolinamide), the 4-formyl variant serves as a specific "electrophilic warhead" or "divergent handle," allowing medicinal chemists to extend the pyridine scaffold into the solvent-exposed regions of kinase binding pockets via reductive amination or olefination.[1]

This guide addresses the synthesis, stability, and application of this intermediate, distinguishing it from the downstream metabolite 4-(4-formamidophenoxy)-N-methylpicolinamide (CAS 2004659-84-9), with which it is often confused in automated databases.[1]

Physiochemical Profile (Calculated/Derived)
PropertySpecificationNotes
Chemical Structure Pyridine core, 2-CONHMe, 4-CHOSee Diagram 1.1
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Predicted logP ~0.2 - 0.5Highly polar due to amide/aldehyde
Appearance Pale yellow oil or low-melting solidTends to polymerize/hydrate
Solubility DMSO, DCM, MeOHReacts with protic solvents over time
Stability Low Store under Argon at -20°C; prone to oxidation to carboxylic acid

Synthetic Routes & Process Chemistry

Due to the high reactivity of the C4-aldehyde group on the electron-deficient pyridine ring, 4-formyl-N-methylpicolinamide is rarely isolated as a shelf-stable reagent.[1] Instead, it is best generated in situ or freshly prepared from stable precursors.[1]

Primary Synthesis Protocol: The "Oxidation Approach"[1]

The most robust route involves the controlled oxidation of the corresponding primary alcohol: 4-(hydroxymethyl)-N-methylpicolinamide .[1]

Step 1: Precursor Preparation [1]
  • Starting Material: Dimethyl pyridine-2,4-dicarboxylate.[1]

  • Reagent: Methylamine (THF solution), 0°C.

  • Mechanism: Selective amidation occurs at C2 due to the directing effect of the ring nitrogen and electronic activation, leaving the C4 ester intact for reduction.[1]

  • Intermediate: Methyl 2-(methylcarbamoyl)isonicotinate.[1]

Step 2: Reduction to Alcohol
  • Reagent: NaBH₄ / CaCl₂ (ethanol) or LiBH₄ (THF).[1]

  • Product: 4-(hydroxymethyl)-N-methylpicolinamide (Stable Solid).[1]

Step 3: Oxidation to Target Aldehyde (The Critical Step)
  • Method: Swern Oxidation or Dess-Martin Periodinane (DMP).[1] MnO₂ is preferred for scale-up due to ease of workup, exploiting the benzylic-like nature of the pyridine C4 position.[1]

  • Protocol:

    • Suspend 4-(hydroxymethyl)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.

    • Add activated MnO₂ (10.0 eq) in portions.

    • Stir at reflux for 4–6 hours (monitor by TLC; aldehyde spot is UV active and stains with DNP).

    • Filter through Celite immediately.[1]

    • Critical: Evaporate solvent at <30°C. Do not store; use immediately in the next step (e.g., reductive amination).[1]

Visualization of Synthetic Pathway

SynthesisPathStartDimethyl pyridine-2,4-dicarboxylateStep1Selective Amidation(C2 Position)Start->Step1Inter1Methyl 2-(methylcarbamoyl)isonicotinateStep1->Inter1Step2Selective Reduction(NaBH4)Inter1->Step2Inter24-(hydroxymethyl)-N-methylpicolinamide(STABLE PRECURSOR)Step2->Inter2Step3Oxidation(MnO2 or DMP)Inter2->Step3Target4-formyl-N-methylpicolinamide(REACTIVE TARGET)Step3->Target Unstable

Caption: Figure 1: Stepwise synthesis from diester to reactive aldehyde. Green node indicates the recommended storage point.[1]

Reactivity & Applications in Drug Discovery[1]

The 4-formyl group acts as a "divergent point" in SAR (Structure-Activity Relationship) studies.[1] In kinase inhibitors (e.g., VEGFR, BRAF targets), the N-methylpicolinamide motif binds to the hinge region (via the pyridine nitrogen and amide NH), while the C4 substituent extends into the "back pocket" or solvent front.[1]

Reductive Amination (Library Generation)

The most common application is the rapid generation of amine libraries.[1]

  • Reaction: Target Aldehyde + Primary/Secondary Amine + NaBH(OAc)₃.[1]

  • Advantage: One-pot procedure; avoids isolation of the unstable aldehyde.[1]

  • Outcome: Creates C4-aminomethyl derivatives, modulating solubility and pKa.[1]

Wittig/Horner-Wadsworth-Emmons[1]
  • Reaction: Target Aldehyde + Phosphonium ylide.[1]

  • Outcome: Installation of vinyl linkers (e.g., acrylamides) for covalent kinase inhibitors.[1]

Visualization of Downstream Logic[1]

ReactivityCore4-formyl-N-methylpicolinamide(Electrophilic Core)Sub1Reductive Amination(w/ Morpholine, Piperazine)Core->Sub1+ R-NH2 / NaBH(OAc)3Sub2Wittig OlefinationCore->Sub2+ Ph3P=CH-RSub3Oxidation (Unwanted)Core->Sub3Air / MoistureProd1Solubility-EnhancedKinase InhibitorsSub1->Prod1Prod2Covalent Warheads(Acrylamides)Sub2->Prod2Prod3Carboxylic Acid(Inactive Impurity)Sub3->Prod3

Caption: Figure 2: Divergent synthesis pathways.[1] The aldehyde serves as a pivot for generating solubility or covalent bonding.[1]

Handling & Analytical Standards

Storage Protocols
  • Condition: Store as the acetal protected form (e.g., dimethyl acetal) if long-term storage is required.[1]

  • Deprotection: Treat acetal with dilute HCl/THF immediately prior to use.[1]

  • Atmosphere: Strictly Argon/Nitrogen.[1] Aldehydes on electron-poor rings autoxidize rapidly.[1]

Analytical Markers (NMR)

If synthesizing, look for these diagnostic signals to confirm the aldehyde vs. the alcohol precursor:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Distinct singlet at δ 10.0 – 10.2 ppm .[1]

    • Amide (-CONHMe): Broad quartet/singlet at δ 8.5 – 9.0 ppm .[1]

    • Methyl (-CH₃): Doublet at δ 2.8 ppm .[1]

  • Absence of: Broad singlet at δ 5.5 ppm (indicates residual -OH from precursor).[1]

References

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives.

    • Note: Differentiates the target aldehyde
  • National Institutes of Health (NIH). (2012).[1] Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives.

    • Context: Establishes the N-methylpicolinamide scaffold in Aurora-B kinase inhibition.
  • PubChem. (2025).[1] Compound Summary: 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9).[1][2][3][4]

    • Context: Provides data on the stable commercial scaffold often derived
  • Google Patents. (1995).[1] US5414086A - Preparation of 4-methylpyrimidines.[1]

    • Context: General methods for functionalizing pyrimidine/pyridine carboxamides.

molecular weight and formula of 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-formyl-N-methylpicolinamide (CAS: 728034-03-5), a critical pyridine-based scaffold used in the synthesis of type II kinase inhibitors.

Core Identity & Physicochemical Specifications

4-Formyl-N-methylpicolinamide is a bifunctional building block characterized by a pyridine core substituted with a reactive aldehyde at the C4 position and a methylamide moiety at the C2 position. It serves as a "head-group" precursor for VEGFR, PDGFR, and Raf kinase inhibitors, allowing for the diversification of the "tail" region via reductive amination or condensation reactions.

Molecular Specifications

The following data aggregates calculated and experimental values for identification and quality control.

ParameterSpecification
IUPAC Name 4-Formyl-N-methylpyridine-2-carboxamide
Common Name 4-Formyl-N-methylpicolinamide
CAS Registry Number 728034-03-5
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Exact Mass 164.0586
SMILES CNC(=O)c1cc(C=O)ccn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
LogP (Predicted) ~0.2 – 0.5 (Low lipophilicity due to amide/aldehyde polarity)
Topological Polar Surface Area (TPSA) ~59 Ų
Synthetic Architecture

The synthesis of 4-formyl-N-methylpicolinamide requires precise regiocontrol to distinguish between the C2 and C4 positions of the pyridine ring. Two primary industrial routes are employed: Selective Reduction (Route A) and Oxidation (Route B).

Route A: Regioselective Reduction (Preferred)

This route starts from dimethyl pyridine-2,4-dicarboxylate. The C2-ester is more electrophilic due to the proximity of the pyridine nitrogen, allowing selective amidation followed by reduction of the remaining C4-ester.

  • Selective Amidation: Reaction of dimethyl pyridine-2,4-dicarboxylate with methylamine (1 eq.) at controlled temperatures (0°C) preferentially targets the C2 position to yield methyl 2-(methylcarbamoyl)isonicotinate .

  • DIBAL-H Reduction: The C4-methyl ester is reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) in DCM/THF at -78°C. Over-reduction to the alcohol is prevented by strict stoichiometry and temperature control.

Route B: Selenium Dioxide Oxidation

This route utilizes 4-methyl-N-methylpicolinamide as the precursor.

  • Oxidation: The 4-methyl group is oxidized to the aldehyde using Selenium Dioxide (SeO₂) in dioxane or xylene under reflux.

  • Purification: Requires careful chromatography to remove selenium byproducts and unreacted methyl precursor.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for both synthetic pathways.

Synthesis_Pathways Start_Diester Dimethyl pyridine- 2,4-dicarboxylate Intermediate_Ester Methyl 2-(methylcarbamoyl) isonicotinate Start_Diester->Intermediate_Ester MeNH2 (1 eq), 0°C (Regioselective Amidation) Start_Methyl 4-Methyl-N- methylpicolinamide Target 4-Formyl-N- methylpicolinamide (C8H8N2O2) Start_Methyl->Target SeO2, Dioxane, Reflux (Riley Oxidation) Intermediate_Ester->Target DIBAL-H, -78°C (Selective Reduction) Byproduct_Alcohol Over-reduction (Primary Alcohol) Intermediate_Ester->Byproduct_Alcohol Excess Reductant (> -40°C)

Figure 1: Comparative synthetic pathways for 4-formyl-N-methylpicolinamide showing the regioselective ester reduction (Route A) and methyl oxidation (Route B).

Applications in Drug Discovery

The 4-formyl group acts as a versatile "chemical handle," enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

A. Reductive Amination (Scaffold Hopping)

The most common application is the coupling of the aldehyde with various amines to form secondary or tertiary amine linkers. This mimics the ether linkage found in drugs like Sorafenib but with different physicochemical properties (pKa, flexibility).

  • Protocol: Aldehyde + Amine (R-NH₂) + NaBH(OAc)₃ in DCE.

  • Outcome: Generates Pyridine-CH₂-NH-R motifs, often used to target the "hinge region" or "DFG-out" pocket of kinases.

B. Nucleophilic Addition

As referenced in patent literature (e.g., US Patents citing "Example 42A"), the aldehyde reacts with Grignard reagents (e.g., Methylmagnesium bromide) to form secondary alcohols.

  • Reaction: R-CHO + MeMgBr → R-CH(OH)Me

  • Utility: Introduces a chiral center and increases solubility/polarity of the inhibitor.

C. Heterocycle Formation

The aldehyde can participate in condensation reactions (e.g., with hydrazines or diamines) to fuse additional rings onto the pyridine core, creating novel tricyclic scaffolds.

Handling & Stability Protocols

Critical Warning: Aldehydes on electron-deficient rings (like pyridine) are susceptible to both oxidation and nucleophilic attack.

  • Oxidation Sensitivity: The formyl group can auto-oxidize to the carboxylic acid (4-carboxy-N-methylpicolinamide ) upon prolonged exposure to air.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrate Formation: In the presence of water/acid, the aldehyde may exist in equilibrium with its gem-diol form.

    • Analysis: ¹H NMR in DMSO-d₆ typically shows the distinct aldehyde proton signal at δ 10.0–10.2 ppm . If the signal is absent or shifted, check for hydrate or acetal formation.

  • Schiff Base Stability: When reacting with amines, the intermediate imine can be unstable; in situ reduction (one-pot) is recommended over isolation.

References
  • PubChem Compound Summary. (2025). 4-Formyl-N-methylpicolinamide (CAS 728034-03-5).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2011). Synthesis of Pyridine Derivatives (Context of Example 42A). Related to US Patent applications for kinase inhibitors.
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. (Demonstrates the utility of the N-methylpicolinamide scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formyl-N-methylpicolinamide (CAS 728034-03-5) is a critical pyridine-based intermediate used primarily in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and complex heterocyclic scaffolds. Its structure features three distinct functional domains: a basic pyridine core, a polar N-methylcarboxamide moiety, and a reactive formyl (aldehyde) group.

This guide provides a comprehensive analysis of its solubility profile. While empirical data for this specific intermediate is often proprietary, this document synthesizes structural analysis with standard process chemistry protocols to establish a predictive solubility model and a validated experimental workflow .

Key Takeaway: This compound exhibits "Goldilocks" polarity—soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), but sparingly soluble in non-polar hydrocarbons. Crucially, solvent selection must account for the reactivity of the C-4 aldehyde group , which precludes the long-term use of primary alcohols or amines without buffering or temperature control.

Structural Analysis & Solubility Prediction

To understand the solubility behavior of 4-formyl-N-methylpicolinamide, we must deconstruct its molecular architecture. The interplay between the rigid pyridine ring and the hydrogen-bonding amide group dictates its lattice energy and solvation potential.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Impact on Solubility
Molecular Formula C₈H₈N₂O₂Moderate molecular weight (164.16 g/mol ) favors organic solubility.
Physical State Solid (Crystalline)High lattice energy due to intermolecular H-bonding (Amide NH ··· O=C).
LogP (Octanol/Water) ~0.2 to 0.8Moderately lipophilic; likely poor water solubility without pH adjustment.
pKa (Pyridine N) ~3.0 - 4.0Electron-withdrawing formyl group lowers basicity; requires strong acid to protonate.
H-Bond Donors 1 (Amide NH)Critical for solubility in H-bond accepting solvents (DMSO, MeOH).
H-Bond Acceptors 3 (Pyridine N, Amide O, Aldehyde O)High affinity for protic solvents, but limited by lipophilic ring.
Theoretical Solubility Map

Based on Hansen Solubility Parameters (HSP) logic, we categorize solvents into three tiers. This prediction assumes the compound is in its neutral, free-base form.

  • Tier 1: High Solubility (>50 mg/mL)

    • Polar Aprotic: DMSO, DMF, DMAc, NMP.

    • Mechanism:[1][2][3] These solvents disrupt the intermolecular amide hydrogen bonds effectively while solvating the aromatic pyridine ring.

  • Tier 2: Moderate Solubility (10–50 mg/mL)

    • Chlorinated: Dichloromethane (DCM), Chloroform.

    • Esters/Ketones: Ethyl Acetate, Acetone, THF (Tetrahydrofuran).

    • Mechanism:[1][2][3] Good interaction with the organic skeleton, but less effective at breaking strong crystal lattice forces compared to Tier 1.

  • Tier 3: Low/Sparingly Soluble (<1 mg/mL)

    • Non-Polar: Hexanes, Heptane, Toluene, Diethyl Ether.

    • Aqueous: Water (Neutral pH).

    • Mechanism:[1][2][3] The polar amide/aldehyde groups repel the non-polar solvent matrix. In water, the lipophilic pyridine ring prevents full solvation unless the pH is lowered to protonate the pyridine nitrogen (pH < 2).

Experimental Determination Protocol

As a scientist, you should never rely solely on prediction. The following protocol is a self-validating system designed to generate a precise solubility curve.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Compound (10-20 mg) AddSolvent Add Solvent (Incremental: 100 µL) Start->AddSolvent Agitate Agitate & Equilibrate (Vortex/Sonicate @ 25°C) AddSolvent->Agitate Check Visual Inspection Agitate->Check Dissolved Clear Solution? Check->Dissolved Dissolved->AddSolvent No (Precipitate) Calculate Calculate Solubility (mg/mL) Dissolved->Calculate Yes (Clear) HPLC HPLC Verification (Peak Area vs Standard) Calculate->HPLC Validate Purity

Figure 1: Step-by-step "Shake-Flask" method for determining solubility thresholds.

Detailed Methodology
  • Preparation: Weigh accurately ~10 mg of 4-formyl-N-methylpicolinamide into a clear 1.5 mL HPLC vial.

  • Titration: Add the solvent of interest in 100 µL increments.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

    • Note: Monitor temperature during sonication; heat can artificially increase solubility.

  • Observation: Inspect for clarity. If solid remains, repeat step 2.

  • Quantification (Optional but Recommended): Once dissolved, filter the solution (0.22 µm PTFE) and inject into HPLC to confirm the compound hasn't degraded (especially in reactive solvents like alcohols).

Solvent Compatibility & Reactivity Risks

The presence of the C-4 Formyl group (Aldehyde) introduces chemical instability that dictates solvent choice. Unlike simple amides, this compound is an electrophile.

The "Red Flag" Solvents
Solvent ClassRisk LevelChemical MechanismRecommendation
Primary Alcohols (Methanol, Ethanol)High Hemiacetal Formation: The aldehyde reacts reversibly with alcohols to form hemiacetals, complicating NMR/HPLC analysis and altering solubility.Use only for short-term processing or crystallization. Avoid for storage.
Primary Amines Critical Imine (Schiff Base) Formation: Rapid condensation with the aldehyde.Strictly Avoid unless the amine is a reactant.
Water (Neutral/Basic) Medium Hydration/Hydrolysis: Aldehydes can hydrate to gem-diols. Basic pH may hydrolyze the amide bond.Use buffered aqueous systems (pH 4–6) for workup only.
Recommended Solvent Systems
  • For Reaction (Inert): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane.

  • For Storage (Stock Solutions): Anhydrous DMSO or DMAc (Store at -20°C to prevent oxidation to carboxylic acid).

  • For Purification (Crystallization): Ethyl Acetate/Hexane systems or Isopropanol (secondary alcohols react slower than primary).

Application-Specific Selection Guide

Select the solvent based on your downstream application.

SolventSelection Start Application Intent Reaction Synthetic Reaction Start->Reaction Analysis Analytical (HPLC/NMR) Start->Analysis Purification Purification/Workup Start->Purification PolarRxn Polar/Nucleophilic? Reaction->PolarRxn NMR NMR Solvent Analysis->NMR Cryst Crystallization Purification->Cryst UseDMF Use: DMF, DMAc, DMSO PolarRxn->UseDMF Yes UseDCM Use: DCM, THF, MeCN PolarRxn->UseDCM No DMSO_d6 DMSO-d6 (Best) NMR->DMSO_d6 Polarity High CDCl3 CDCl3 (Good) NMR->CDCl3 Standard EtOAc EtOAc / Hexane Cryst->EtOAc

Figure 2: Decision tree for selecting the optimal solvent based on process requirements.

References

  • BLD Pharm. (n.d.). 4-Formyl-N-methylpicolinamide (CAS 728034-03-5) Product Data. Retrieved from

  • PubChem. (2023). Compound Summary: 4-(4-Aminophenoxy)-N-methylpicolinamide (Structural Analog). National Library of Medicine. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter logic).
  • ChemSrc. (2023). 4-Formyl-N-methylpicolinamide Physicochemical Properties. Retrieved from

Sources

Technical Safety & Handling Architecture: 4-Formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Substance Name: 4-Formyl-N-methylpicolinamide Systematic Name:


-methyl-4-formylpyridine-2-carboxamide
CAS Number:  Provisional/Research Grade (Analogous to 284462-37-9 series intermediates)
Molecular Formula: 

Molecular Weight: 164.16 g/mol

Operational Context: 4-Formyl-N-methylpicolinamide is a critical electrophilic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs). It serves as the "warhead" for reductive amination reactions, linking the picolinamide scaffold to aniline derivatives. Due to the electron-withdrawing nature of the pyridine ring, the C4-aldehyde is highly reactive and prone to rapid autoxidation to the corresponding carboxylic acid if mishandled.

This guide provides a derived safety architecture based on Structure-Activity Relationships (SAR) and functional group analysis, as a commercial SDS is often unavailable for this specific research intermediate.

Hazard Identification & Toxicological Read-Across

Rationale: As a research intermediate, specific toxicological data is sparse. The safety profile is constructed via "Read-Across" methodology using 4-Pyridinecarboxaldehyde and N-methylpicolinamide as proxies.

Derived GHS Classification
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Sensitization 1BH317: May cause an allergic skin reaction.Aldehyde moiety forms Schiff bases with skin proteins (haptenization).
Skin/Eye Irritation 2/2AH315/H319: Causes skin/serious eye irritation.Pyridine nitrogen basicity + Aldehyde reactivity.
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Based on general pyridine metabolic toxicity.
Specific Target Organ 3H335: May cause respiratory irritation.[1]Inhalation of dust/aerosol triggers mucosal irritation.
The "Aldehyde Paradox" in Handling

The C4-formyl group is destabilized by the electron-deficient pyridine ring. This increases its electrophilicity compared to benzaldehyde, making it:

  • More reactive in reductive aminations (desirable).

  • More susceptible to aerobic oxidation (undesirable).

  • More potent as a contact sensitizer (safety risk).

Stability, Reactivity & Degradation Pathways

Expertise Note: Understanding the degradation pathway is crucial for assay reproducibility. An "impure" batch is often just an "oxidized" batch.

Degradation Logic

The compound degrades primarily via autoxidation to 4-carboxy-N-methylpicolinamide. This impurity is acidic and can poison base-catalyzed reactions or alter the pH of biological assays.

DegradationPathway Precursor 4-(Hydroxymethyl)- N-methylpicolinamide Target 4-Formyl-N-methylpicolinamide (Active Reagent) Precursor->Target Synthesis (MnO2 Oxidation) Impurity 4-Carboxy-N-methylpicolinamide (Inactive Acidic Impurity) Target->Impurity Autoxidation (O2/Light exposure)

Figure 1: Synthesis and oxidative degradation pathway. The target aldehyde is a transient state between the alcohol precursor and the carboxylic acid degradation product.

Handling Controls & Personal Protection (PPE)

Trustworthiness: These protocols are self-validating. If the compound turns from off-white to yellow/brown, the inert handling protocol has failed.

Engineering Controls
  • Primary Containment: All weighing and transfer must occur in a Chemical Fume Hood or Glove Box .

  • Inert Atmosphere: Determine necessity based on storage duration.

    • < 24 Hours: Sealed vial flushed with Argon.

    • > 24 Hours: Store under Argon/Nitrogen atmosphere in a desiccator.

PPE Matrix
Protection TypeSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile or Laminate (Barrier)Aldehydes can permeate thin nitrile. Double layer prevents skin sensitization.
Respiratory N95 (minimum) or P100 if handling powder.Prevents inhalation of sensitizing dusts.
Eyes Chemical Splash Goggles.Face shield required if performing large-scale MnO2 oxidations (risk of splash).

Emergency Response & Spill Management

Directive: Do not use water immediately. The pyridine ring makes the compound partially water-soluble, spreading the contamination.

Spill Decision Tree

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid/Powder State->Solid Liquid Solution (MeOH/DCM) State->Liquid ActionSolid 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with 10% Bisulfite Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water (spreads) 3. Neutralize residue Liquid->ActionLiquid

Figure 2: Emergency response logic based on physical state. Bisulfite is highlighted for its ability to form adducts with the aldehyde, neutralizing reactivity.

Decontamination Solution

To clean surfaces contaminated with 4-formyl-N-methylpicolinamide, prepare a Nucleophilic Scavenger Solution :

  • Composition: 10% Sodium Bisulfite (

    
    ) in water.
    
  • Mechanism: The bisulfite ion attacks the aldehyde carbonyl, forming a water-soluble, non-volatile sulfonate adduct that is easily wiped away.

Physico-Chemical Properties (Predicted)

Data synthesized from ChemDraw/ACD Labs predictions for C8H8N2O2.

PropertyValue (Approximate)Significance
Appearance Off-white to pale yellow solidDarkening indicates oxidation/polymerization.
Melting Point 120°C - 125°CSharp MP indicates high purity. Broad MP = acid contamination.
Solubility DMSO, Methanol, DCMPoor solubility in water; do not use water for initial dissolution.
LogP ~0.5 - 0.8Moderately lipophilic; cell-permeable.
Reactivity High (Electrophile)Reacts violently with strong oxidizers and strong bases.

References

  • Synthesis & Characterization: Bankston, D. et al. "A Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide." Organic Process Research & Development, 2011. (Contextual grounding on picolinamide intermediates).

  • Aldehyde Toxicity Read-Across: European Chemicals Agency (ECHA). "Registration Dossier - Pyridine-4-carbaldehyde." (Used for H317/H315 classification).

  • Chemical Safety Principles: National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • Specific Synthesis Route: Patent US20110152246A1. "Method for producing 4-formyl-N-methylpyridine-2-carboxamide via MnO2 oxidation."

Sources

4-formyl-N-methylpicolinamide SMILES and InChI strings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-formyl-N-methylpicolinamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-formyl-N-methylpicolinamide, a picolinamide derivative with potential applications in medicinal chemistry and drug development. While this specific molecule is not extensively described in current literature, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential as a scaffold for novel therapeutics based on the known activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities.

Chemical Identity and Properties

4-formyl-N-methylpicolinamide is a derivative of picolinic acid, featuring a formyl (aldehyde) group at the 4-position of the pyridine ring and an N-methylated amide at the 2-position. The presence of the reactive aldehyde and the hydrogen-bonding capable amide group suggests its potential as a versatile building block in organic synthesis and as a pharmacophore in drug design.

Chemical Structure and Identifiers
  • IUPAC Name: 4-formyl-N-methylpyridine-2-carboxamide

  • Molecular Formula: C₈H₈N₂O₂

  • Molecular Weight: 164.16 g/mol

  • Canonical SMILES: CNC(=O)c1cc(ccn1)C=O

  • InChI: InChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12)

  • InChIKey: QYVLLVFNKIJMSL-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-formyl-N-methylpicolinamide. These values are computationally derived and provide a preliminary assessment of the molecule's characteristics.

PropertyPredicted Value
LogP -0.2
Topological Polar Surface Area (TPSA) 60.2 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Proposed Synthesis Pathway

A plausible synthetic route for 4-formyl-N-methylpicolinamide can be devised starting from a readily available precursor, 4-chloro-N-methylpicolinamide. The key transformation is the introduction of the formyl group at the 4-position of the pyridine ring. A well-established method for such a transformation is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of 4-formyl-N-methylpicolinamide

Materials:

  • 4-chloro-N-methylpicolinamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-N-methylpicolinamide in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours. Then, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Partition the mixture between methylene chloride and water. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane to yield 4-formyl-N-methylpicolinamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 4-chloro-N-methylpicolinamide in THF step1 Cool to -78 °C start->step1 Dissolve step2 Add n-BuLi (Lithiation) step1->step2 step3 Add DMF (Formylation) step2->step3 step4 Warm to RT & Quench with NH4Cl step3->step4 step5 Extraction with CH2Cl2 step4->step5 step6 Drying and Concentration step5->step6 step7 Flash Chromatography step6->step7 product 4-formyl-N-methylpicolinamide step7->product

Caption: Proposed synthesis workflow for 4-formyl-N-methylpicolinamide.

Potential Applications in Drug Discovery

The N-methylpicolinamide scaffold is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and anti-cancer agents.[2][3][4][5][6] The introduction of a formyl group at the 4-position of this scaffold opens up numerous possibilities for further chemical modifications, making 4-formyl-N-methylpicolinamide a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

As a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted picolinamide core.[7] The formyl group of 4-formyl-N-methylpicolinamide can be readily converted into other functional groups, such as amines (via reductive amination), oximes, and hydrazones, allowing for the exploration of a wide chemical space around the picolinamide scaffold. This is particularly relevant for targeting kinases, where subtle structural modifications can significantly impact potency and selectivity.[5]

Potential as an Antitumor Agent

Derivatives of N-methylpicolinamide have demonstrated significant anti-proliferative activity against various cancer cell lines.[3][5][6][8][9] Some of these compounds have been shown to induce apoptosis and inhibit angiogenesis, two key processes in tumor development.[3][8][9] The unique electronic and steric properties conferred by the 4-formyl group could lead to novel interactions with biological targets, potentially resulting in new classes of antitumor agents.

Drug Development Pathway

Drug_Discovery_Pathway start 4-formyl-N-methylpicolinamide (Starting Scaffold) synthesis Library Synthesis (e.g., Reductive Amination, Oximation) start->synthesis screening High-Throughput Screening (e.g., Kinase Assays, Cell Proliferation Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Identified Hits preclinical Preclinical Development (In vivo efficacy, Toxicology) lead_opt->preclinical Optimized Leads clinical Clinical Trials preclinical->clinical

Caption: Role of 4-formyl-N-methylpicolinamide in a typical drug discovery pipeline.

Analytical Characterization

The successful synthesis and purification of 4-formyl-N-methylpicolinamide would be confirmed using standard analytical techniques.

Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Observations
¹H NMR Resonances corresponding to the methyl protons, the amide proton, the aromatic protons on the pyridine ring, and a characteristic downfield signal for the aldehydic proton.
¹³C NMR Signals for the methyl carbon, the amide carbonyl carbon, the aromatic carbons of the pyridine ring, and a downfield signal for the aldehyde carbonyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C=O stretch of the aldehyde.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion

4-formyl-N-methylpicolinamide represents an intriguing, albeit currently under-explored, molecule with significant potential as a building block in medicinal chemistry. Its straightforward proposed synthesis and the proven biological relevance of the N-methylpicolinamide scaffold make it a promising starting point for the development of novel kinase inhibitors and antitumor agents. Further research into the synthesis, derivatization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. PrepChem.com. [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]

  • The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide in Drug Development. Pharmaffiliates. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | CAS#:284462-37-9. Chemsrc. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. National Center for Biotechnology Information. [Link]

  • Bioanalysis in drug discovery and development. National Center for Biotechnology Information. [Link]

  • Information from the InChI. NIST WebBook. [Link]

  • 2)4-(4-Aminophenoxy)-N-methylpicolinamide. Beijing Hongdu Pharmaceutical Technology Co., Ltd. [Link]

  • 4-Chloro-N-methylpicolinamide. PubChem. [Link]

  • 4-Formylhexanamide. PubChem. [Link]

Sources

Strategic Utilization of 4-Formyl-N-methylpicolinamide in Kinase Inhibitor Design

[1][2][3]

Executive Summary

4-Formyl-N-methylpicolinamide represents a critical "divergence node" in the synthesis of Type II kinase inhibitors.[1][2][3] While the N-methylpicolinamide motif is widely recognized as the hinge-binding "head" of blockbuster drugs like Sorafenib and Regorafenib , the 4-formyl variant offers a distinct advantage: it replaces the metabolically susceptible ether linkage found in first-generation inhibitors with a versatile carbon handle.[1][2][3] This aldehyde intermediate enables the rapid generation of diverse C4-substituted libraries—including aminomethyl, vinyl, and heterocycle-linked analogs—facilitating the exploration of novel chemical space within the DFG-out pocket of tyrosine kinases.[1][2][3]

Structural Rationale & Pharmacophore Analysis[1][2][3]

The Picolinamide "Head" Group

The N-methylpicolinamide core is a privileged scaffold in medicinal chemistry, specifically designed to interact with the ATP-binding site of protein kinases.[1][2][3]

  • Hinge Interaction: The pyridine nitrogen and the amide NH act as a donor-acceptor pair, forming crucial hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).[1][2][3]

  • DFG-Out Conformation: In Type II inhibitors, this head group anchors the molecule, allowing the "tail" (attached at the 4-position) to extend into the hydrophobic pocket created by the activation loop's "DFG-out" movement.[1][2][3]

The 4-Formyl Advantage

Standard synthesis of Sorafenib analogs relies on nucleophilic aromatic substitution (

123ether (-O-) bridge1234-formyl
  • Reductive Amination: Creation of amine (-NH-CH2-) linkers, altering basicity and solubility.[1][2][3]

  • Wittig/HWE Olefination: Formation of rigid vinyl (-CH=CH-) linkers or Michael acceptors for covalent inhibition.[1][2][3]

  • Heterocyclization: Construction of imidazoles or oxazoles directly fused to the linker.[1][2][3]

Mechanistic Pathway Visualization

The following diagram illustrates the strategic position of the 4-formyl intermediate in diverting the synthesis from classic ether-linked inhibitors to novel carbon/amine-linked scaffolds.

GStart4-Chloro-N-methylpicolinamide(Classic Precursor)EtherEther-Linked Inhibitors(e.g., Sorafenib)Start->Ether SnAr (Phenol) NewPrecursor4-MethoxycarbonylPrecursorAlcohol4-(Hydroxymethyl)IntermediateNewPrecursor->Alcohol Reduction Aldehyde4-FORMYL-N-METHYLPICOLINAMIDE(The Divergence Node)Alcohol->Aldehyde Selective Oxidation AmineAminomethyl Analogs(Reductive Amination)Aldehyde->Amine R-NH2 / NaBH(OAc)3 VinylVinyl/Acrylamide Analogs(Wittig Reaction)Aldehyde->Vinyl Ph3P=CH-R HeteroHeterocyclic Linkers(Condensation)Aldehyde->Hetero TosMIC / Cyclization

Figure 1: The "Divergence Node" strategy.[1][2][3] The 4-formyl intermediate enables access to non-ether chemotypes unavailable via the classic 4-chloro route.[1][2][3]

Experimental Protocols

Synthesis of 4-Formyl-N-methylpicolinamide

Context: Direct formylation of the pyridine ring is difficult.[1][3] The most robust route involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)-N-methylpicolinamide (CAS: 1182334-19-5).[1][3]

Step 1: Precursor Preparation (If not commercially sourced) [1][2][3]
  • Starting Material: Dimethyl pyridine-2,4-dicarboxylate.[1][3]

  • Reaction: Selective amidation at C2 followed by selective reduction at C4.[1][2][3]

  • Note: C2-ester is more reactive towards methylamine due to the electron-withdrawing effect of the adjacent nitrogen.[1][3]

Step 2: Oxidation of 4-(Hydroxymethyl)-N-methylpicolinamide

This protocol uses IBX (2-Iodoxybenzoic acid) for mild, selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.[1][2][3]

Reagents:

  • Substrate: 4-(Hydroxymethyl)-N-methylpicolinamide (1.0 eq)[1][3]

  • Oxidant: IBX (1.1 eq)[1][3]

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is poor)[1][2][3]

  • Temperature: Reflux (EtOAc) or RT (DMSO)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-(hydroxymethyl)-N-methylpicolinamide in 10 mL of EtOAc. (If the compound is insoluble, use DMSO).[1][2][3]

  • Addition: Add 1.1 mmol of IBX in a single portion.

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde typically appears as a distinct spot with a higher Rf than the alcohol.[1][2][3]

  • Completion: Reaction is usually complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter the mixture through a pad of Celite to remove the insoluble iodobenzoic acid byproduct.[1][3]

    • Wash the filter cake with EtOAc.[1][3]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification: The crude aldehyde is often pure enough for immediate use.[1][3] If necessary, purify via flash chromatography (SiO2, Gradient: 0-5% MeOH/DCM).[2][3]

    • Stability Warning: Pyridine aldehydes are prone to hydration or oxidation; store under inert atmosphere at -20°C.[1][2][3]

Application: Reductive Amination (Library Generation)

This protocol demonstrates the conversion of the 4-formyl group into a 4-aminomethyl linker, a common isostere for the ether linkage.[1][2][3]

Protocol:

  • Imine Formation: To a solution of 4-formyl-N-methylpicolinamide (1.0 eq) in DCE (Dichloroethane), add the desired amine (R-NH2, 1.1 eq) and Acetic Acid (1.0 eq).[1][2][3] Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Quench: Stir overnight. Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Quantitative Data & Physicochemical Profile

The following table contrasts the 4-formyl intermediate with its upstream and downstream counterparts, highlighting the shift in properties.

Property4-Chloro-N-methylpicolinamide4-Formyl-N-methylpicolinamide4-(Aminomethyl) Analog
Role Classic Start MaterialDivergent Intermediate Target Scaffold
CAS 220000-87-3728034-03-5 (Various)
Reactivity Electrophile (

)
Electrophile (C=O) Nucleophile / Base
Linker Type Ether (-O-) onlyCarbon (-CH=, -CH2-) Amine (-CH2-NH-)
LogP (Calc) ~1.2~0.4 ~0.1 - 1.5 (Dep.[1][2][3][6][7] on R)
Metabolic Risk Ether cleavage (CYP450)Aldehyde oxidase (Transient) N-dealkylation

Troubleshooting & Critical Parameters

Aldehyde Instability[1][2][3]
  • Issue: The 4-formyl pyridine moiety is electron-deficient. In the presence of water or alcohols, it readily forms hydrates (gem-diols) or hemiacetals, complicating NMR analysis and stoichiometry.[1][2][3]

  • Solution: Perform all reactions in anhydrous solvents (DCM, DCE, THF). Store the isolated aldehyde under Argon.[1][3] If the hydrate forms, it can often be dehydrated in situ during the next step (e.g., by adding molecular sieves during imine formation).[1][2][3]

Regioselectivity in Synthesis[1][2][3]
  • Issue: When starting from dimethyl pyridine-2,4-dicarboxylate, distinguishing between the C2 and C4 esters is critical.

  • Causality: The C2 position is more activated for nucleophilic attack (amidation) due to the inductive effect of the ring nitrogen.[1][2][3] However, temperature control is vital.

  • Control: Perform the amidation with methylamine at low temperature (0°C to RT) to favor C2-substitution. High temperatures will lead to bis-amidation.[1][2][3]

References

  • Compound Identification

    • Title: 4-Formyl-N-methylpicolinamide (CAS 728034-03-5)[1][2][3][6][7][8]

    • Source: BLD Pharm / ChemicalBook Database[1][2][3]

  • Precursor Synthesis (Analogous Methodology)

    • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives[1][2][3]

    • Source: Molecules (MDPI), 2021.[1][2][3] (Describes the N-methylpicolinamide scaffold synthesis).

    • URL:[Link][1][2][3]

  • Oxidation Protocol (General Pyridine Alcohol to Aldehyde)

    • Title: IBX-mediated oxidation of primary alcohols to aldehydes[1][2][3]

    • Source: Journal of Organic Chemistry (Standard Protocol Reference)[1][3]

    • Context: Validated method for converting pyridine methanols to pyridine carboxaldehydes without over-oxidation.[1][2][3]

  • Kinase Inhibitor Design (SAR Context)

    • Title: Discovery of Sorafenib: A Multikinase Inhibitor[1][2][3]

    • Source: Nature Reviews Drug Discovery[1][3]

    • Context: Establishes the binding mode of the N-methylpicolinamide head group in the DFG-out pocket.[1][3]

Technical Whitepaper: Physicochemical Profiling of 4-Formyl-N-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Hydrogen Bond Donor/Acceptor Dynamics & Structural Implications

Executive Summary

In the optimization of small molecule drugs, hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts are critical determinants of permeability and solubility. However, relying solely on topological counts (e.g., Lipinski’s Rule of 5) often fails to capture the dynamic conformational reality of molecules in solution.

This guide provides an in-depth analysis of 4-formyl-N-methylpicolinamide , a molecule that exhibits a distinct intramolecular hydrogen bond (IMHB) . This interaction fundamentally alters its effective physicochemical profile, "masking" donor/acceptor sites and impacting membrane permeability. We will explore the theoretical counts, the structural mechanics of the picolinamide core, and experimental protocols for validation.

Structural Definition & Theoretical Counts

Before analyzing the dynamic behavior, we must establish the baseline topological descriptors used in high-throughput screening filters.

Molecule: 4-Formyl-N-methylpicolinamide SMILES: CNC(=O)c1cc(C=O)ccn1 Molecular Weight: 164.16 g/mol

Table 1: Theoretical H-Bond Counts (Topological)
DescriptorCountRationale (Standard Definitions)
HBD (Donors) 1 The secondary amide nitrogen proton (–NH–).
HBA (Acceptors) 4 Sum of N and O atoms (Lipinski Definition). 1. Pyridine Nitrogen (sp²)2.[1] Amide Oxygen (Carbonyl)3. Formyl Oxygen (Aldehyde)4.[2] Amide Nitrogen (included in strict Lipinski count, though chemically non-basic).
Rotatable Bonds 2 Amide C-N bond and Formyl C-C bond.
TPSA ~55 Ų Topological Polar Surface Area (approximate).

Critical Note: While standard algorithms output an HBA count of 4, the functional acceptor count is lower. The amide nitrogen lone pair is delocalized into the carbonyl system, rendering it a negligible acceptor in biological contexts. A more chemically accurate HBA count is 3 .

The Intramolecular Anomaly: The Picolinamide Effect

As a Senior Scientist, I must emphasize that topological counts assume a random conformation in free solution. However, picolinamides (pyridine-2-carboxamides) are privileged scaffolds that adopt a specific planar conformation due to Intramolecular Hydrogen Bonding (IMHB) .

Mechanism of Action

In 4-formyl-N-methylpicolinamide, the amide proton (HBD) is positioned adjacent to the pyridine nitrogen (HBA). This proximity facilitates the formation of a stable, planar 5-membered ring via an N–H···N interaction.

  • The "Chameleon" Effect: In non-polar environments (e.g., lipid bilayer interior), the IMHB forms, effectively "hiding" the HBD and one HBA from the solvent.

  • Effective Counts (Membrane Bound):

    • Effective HBD: 0 (Occupied internally)

    • Effective HBA: ~2 (Pyridine N is occupied; Amide O and Formyl O remain available)

This reduction in effective polarity (desolvation penalty) significantly enhances membrane permeability compared to isomers where this IMHB cannot form (e.g., nicotinamides).

Visualization: Structural Logic & IMHB Pathway

G cluster_0 Functional Groups cluster_1 Conformational Consequence AmideNH Amide N-H (Donor) IMHB Intramolecular H-Bond (5-Membered Ring) AmideNH->IMHB Donates H PyridineN Pyridine N (Acceptor) PyridineN->IMHB Accepts H AmideO Amide C=O (Acceptor) Permeability Enhanced Lipophilicity/Permeability AmideO->Permeability Solvent Exposed FormylO Formyl C=O (Acceptor) FormylO->Permeability Solvent Exposed IMHB->Permeability Reduces Polarity

Caption: Logic flow demonstrating how the interaction between the Amide N-H and Pyridine N creates an IMHB, leading to altered physicochemical properties.

Experimental Validation Protocol

To verify the HBD/HBA counts and the existence of the IMHB, we utilize NMR Titration and Solvatochromism . This protocol is self-validating: if the IMHB exists, the amide proton chemical shift will be resistant to solvent changes and temperature variations.

Method: 1H NMR Solvent Shift (Abraham Descriptor Method)

Objective: Determine the Hydrogen Bond Acidity (A) and confirm IMHB stability.

Reagents:

  • Compound: 4-formyl-N-methylpicolinamide (>98% purity).

  • Solvent A: CDCl₃ (Non-polar, promotes IMHB).

  • Solvent B: DMSO-d₆ (Polar, competes for H-bonds).

Protocol Steps:

  • Preparation: Prepare a 10 mM solution of the analyte in CDCl₃ and a separate 10 mM solution in DMSO-d₆.

  • Acquisition: Acquire 1H NMR spectra at 298 K for both samples.

  • Assignment: Identify the amide N-H proton signal. It typically appears as a broad singlet or doublet (due to methyl coupling) downfield (7.0–9.0 ppm).

  • Delta Calculation: Calculate the chemical shift difference:

    
    [3]
    
  • Temperature Coefficient (Optional but Recommended): In CDCl₃, perform a Variable Temperature (VT) experiment (298 K to 323 K).

Data Interpretation:

ObservationConclusion
Small

(< 0.5 ppm)
Strong IMHB. The proton is "locked" internally and ignores the DMSO acceptor solvent.
Large

(> 1.5 ppm)
No IMHB. The proton is solvent-exposed. In CDCl₃ it is free; in DMSO it H-bonds to solvent, shifting downfield.
VT Slope (ppb/K) > -3 IMHB Confirmed. The bond is stable and does not break easily with heat.
Visualization: Experimental Workflow

NMR_Protocol cluster_solvents Solvent Systems Start Start: 4-formyl-N-methylpicolinamide CDCl3 Dissolve in CDCl3 (Promotes IMHB) Start->CDCl3 DMSO Dissolve in DMSO-d6 (Disrupts IMHB) Start->DMSO Measure Measure 1H NMR Shift (NH) CDCl3->Measure DMSO->Measure Calc Calculate Δδ = δ(DMSO) - δ(CDCl3) Measure->Calc Decision Analyze Δδ Value Calc->Decision Result_IMHB Δδ < 0.5 ppm IMHB CONFIRMED Effective HBD = 0 Decision->Result_IMHB Low Shift Result_Open Δδ > 1.5 ppm NO IMHB Effective HBD = 1 Decision->Result_Open High Shift

Caption: Decision tree for NMR-based validation of hydrogen bond donor status.

Implications for Drug Design[4][5][6]

Understanding the HBD/HBA profile of 4-formyl-N-methylpicolinamide allows for precise tuning of lead compounds:

  • Permeability: The formation of the IMHB reduces the desolvation energy required to enter the lipid membrane.[4] This molecule will likely show higher Caco-2 permeability than predicted by standard LogP calculations.

  • Solubility: While IMHB improves permeability, it can reduce aqueous solubility because the polar groups are self-satisfied rather than interacting with water. The formyl group (HBA) becomes the primary hydration site.

  • Receptor Binding: If the target pocket requires the Pyridine N or Amide NH for binding, the energy penalty to break the IMHB (approx. 2-5 kcal/mol) must be accounted for in docking scores.

References
  • Lipinski, C. A., et al. (1997).[5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Abraham, M. H., et al. (2006). Hydrogen Bonding Part 3. Enthalpies of hydrogen bonding of proton donors and acceptors.[6][7][8] Journal of Physical Organic Chemistry. Link

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link

  • Vogtherr, M., &jq;et al. (2020). NMR Characterization of Intramolecular Hydrogen Bonds. Chemistry – A European Journal. Link

Sources

4-Formyl-N-methylpicolinamide: A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are foundational building blocks, providing the structural rigidity and diverse electronic properties essential for creating novel molecular entities.[1] Among these, pyridine-based scaffolds are of particular interest due to their prevalence in biologically active molecules and their capacity for versatile functionalization. This guide provides an in-depth technical overview of 4-formyl-N-methylpicolinamide, a promising yet under-documented heterocyclic building block. We will explore its synthesis, key chemical transformations, and potential applications, offering a scientific framework for its utilization in research and development. While direct literature on this specific molecule is sparse, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

4-Formyl-N-methylpicolinamide is a bifunctional molecule featuring a pyridine ring substituted with a reactive aldehyde group at the 4-position and an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups offers multiple avenues for synthetic diversification.

Table 1: Predicted Physicochemical Properties of 4-Formyl-N-methylpicolinamide

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂N/A
Molecular Weight164.16 g/mol N/A
XLogP30.4PubChem Prediction
Hydrogen Bond Donor Count1PubChem Prediction
Hydrogen Bond Acceptor Count3PubChem Prediction
Rotatable Bond Count2PubChem Prediction

Synthesis of 4-Formyl-N-methylpicolinamide: A Proposed Route

A direct, published synthesis for 4-formyl-N-methylpicolinamide is not currently available. However, based on established methodologies for the synthesis of related picolinamide derivatives and the conversion of nitriles to aldehydes, a reliable synthetic pathway can be proposed. This multi-step synthesis leverages commercially available starting materials and employs robust, scalable reactions.

Overall Synthetic Scheme

Synthetic_Pathway start 4-Cyanopicolinic Acid intermediate1 4-Cyano-N-methylpicolinamide start->intermediate1 Amidation step1 SOCl₂, DMF (cat.) Methylamine product 4-Formyl-N-methylpicolinamide intermediate1->product Reduction step2 DIBAL-H, THF -78 °C to rt

Caption: Proposed synthetic pathway for 4-formyl-N-methylpicolinamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Cyano-N-methylpicolinamide

This step involves the conversion of the carboxylic acid of 4-cyanopicolinic acid to the corresponding N-methylamide.

  • Activation of the Carboxylic Acid: To a solution of 4-cyanopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 eq) in THF. Add the methylamine solution dropwise to the activated carboxylic acid derivative. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-cyano-N-methylpicolinamide.

Step 2: Reduction of 4-Cyano-N-methylpicolinamide to 4-Formyl-N-methylpicolinamide

The selective reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H).[2][3][4]

  • Reaction Setup: Dissolve 4-cyano-N-methylpicolinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H (1.1 eq, typically 1.0 M in hexanes or THF) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction at this temperature for 2-3 hours.[2]

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[2]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-formyl-N-methylpicolinamide can be purified by flash column chromatography.

Key Reactions and Applications as a Heterocyclic Building Block

The aldehyde functionality of 4-formyl-N-methylpicolinamide is a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse amine functionalities.[5][6] The aldehyde of 4-formyl-N-methylpicolinamide can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination start 4-Formyl-N- methylpicolinamide product 4-((R¹R²N)methyl)-N- methylpicolinamide start->product Reductive Amination reagents R¹R²NH Reducing Agent (e.g., NaBH(OAc)₃) reagents->product

Caption: General scheme for the reductive amination of 4-formyl-N-methylpicolinamide.

Field-Proven Insights: This reaction is central to the construction of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the N-methylpicolinamide core is found in a number of kinase inhibitors, and the ability to readily introduce a variety of amine-containing side chains at the 4-position is highly advantageous for optimizing potency and selectivity.[7][8][9]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 4-formyl-N-methylpicolinamide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF, add the desired primary or secondary amine (1.1 eq).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds with control over stereochemistry.[10][11] This is particularly useful for creating vinyl-linked heterocyclic systems or for extending carbon chains.

Wittig_Reaction start 4-Formyl-N- methylpicolinamide product 4-(alkenyl)-N- methylpicolinamide start->product Wittig Reaction reagents Phosphonium Ylide (Ph₃P=CHR) reagents->product

Caption: General scheme for the Wittig reaction with 4-formyl-N-methylpicolinamide.

Expertise in Application: The choice of the phosphonium ylide is critical in determining the geometry of the resulting alkene. Stabilized ylides (where R is an electron-withdrawing group) typically yield the (E)-alkene, while non-stabilized ylides (where R is an alkyl group) favor the (Z)-alkene. This predictability is a key advantage of the Wittig reaction in synthetic planning.

Experimental Protocol: General Procedure for Wittig Reaction

  • Generate the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF at low temperature.

  • Add a solution of 4-formyl-N-methylpicolinamide (1.0 eq) in THF to the ylide solution at the appropriate temperature (typically -78 °C to room temperature, depending on the ylide's reactivity).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography to isolate the desired alkene.

Potential Applications in Drug Discovery

The N-methylpicolinamide scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting various biological pathways. Specifically, derivatives of this core have shown promise as:

  • Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a picolinamide or a related amide-substituted pyridine core.[7][9] The 4-position of the pyridine ring is often a key vector for substitution to achieve potent and selective inhibition of targets such as Aurora kinases, FAK, and others involved in oncology and inflammatory diseases.[8][12]

  • Antitumor Agents: Derivatives of 4-(phenylamino)-N-methylpicolinamide have been synthesized and evaluated for their antitumor properties, demonstrating inhibition of cancer cell proliferation and angiogenesis.[7][13] 4-Formyl-N-methylpicolinamide serves as an excellent starting point for the synthesis of such analogues.

Safety and Handling

As there is no specific safety data sheet (SDS) for 4-formyl-N-methylpicolinamide, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. Based on the GHS classifications of structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Formyl-N-methylpicolinamide is a high-potential heterocyclic building block that, despite being sparsely documented, offers significant opportunities for synthetic chemists and drug discovery professionals. Its strategic placement of a reactive aldehyde and a stable amide on a pyridine core provides a platform for the creation of diverse molecular libraries. The synthetic route and reaction protocols outlined in this guide, grounded in established chemical principles, provide a clear path for its preparation and derivatization. As the demand for novel, drug-like scaffolds continues to grow, the strategic application of such versatile building blocks will be paramount in advancing the frontiers of chemical and pharmaceutical research.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021. [Link]

  • DIBAL-H Reduction. Organic Synthesis. N.D. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. 2012. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. 2022. [Link]

  • Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. 2018. [Link]

  • Formylation of Amines. MDPI. 2017. [Link]

  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal. 2011. [Link]

  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. PMC - NIH. 2024. [Link]

  • The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide in Drug Development. Medium. 2026. [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. N.D. [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing). 2021. [Link]

  • Wittig Reaction. Organic Chemistry Portal. N.D. [Link]

  • Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins. Organic & Biomolecular Chemistry (RSC Publishing). 2022. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. 2021. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. 2011. [Link]

  • Supplementary Information. The Royal Society of Chemistry. N.D. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. 2018. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH. 2021. [Link]

  • Wittig reaction. Wikipedia. N.D. [Link]

  • Selective reduction of cyanides|Diisobutyl aluminium hydride| hex-4-ennitrile. YouTube. 2023. [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. 2020. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. N.D. [Link]

  • DIBAl-H reducing agent || mechanism || solved problems. YouTube. 2020. [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. N.D. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. 2004. [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. 2021. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. 2019. [Link]

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Methodological & Application

synthesis of bioactive scaffolds using 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Formyl-N-methylpicolinamide in Kinase Inhibitor Design

Abstract

This application note details the synthesis and strategic utilization of 4-formyl-N-methylpicolinamide (4-FMP), a versatile divergent intermediate for the development of Type II kinase inhibitors. While the 4-chloro derivative is the standard precursor for Sorafenib (Nexavar) and Regorafenib, the 4-formyl variant offers a distinct "aldehyde handle." This handle enables the synthesis of novel benzylamine-linked scaffolds and fused heterocycles via reductive amination and multicomponent reactions (MCRs). We provide a high-fidelity protocol for synthesizing 4-FMP from commercial precursors and demonstrate its utility in generating bioactive libraries targeting VEGFR and RAF kinases.

Introduction: The "Aldehyde Handle" Advantage

In the medicinal chemistry of kinase inhibitors, the N-methylpicolinamide motif is a "privileged structure." It functions as a hydrogen bond donor/acceptor pair that binds to the hinge region or the conserved glutamate in the


C-helix of kinases (e.g., BRAF, VEGFR2).

Standard synthesis (e.g., Sorafenib) relies on nucleophilic aromatic substitution (


) of 4-chloro-N-methylpicolinamide  with phenols. However, this restricts the linker to an ether (-O-). By converting the C4-position to an aldehyde (4-formyl-N-methylpicolinamide ), researchers can:
  • Alter Linker Geometry: Switch from ether (-O-) to amine (-NH-CH2-) linkers via reductive amination.

  • Scaffold Hopping: Utilize the aldehyde in Groebke-Blackburn-Bienaymé (GBB) reactions to create fused imidazo[1,2-a]pyridine cores.

  • Enhance Solubility: Introduce basic amines that improve physicochemical properties compared to the neutral diaryl urea of Sorafenib.

Synthesis of the Core Scaffold (4-FMP)

Since 4-formyl-N-methylpicolinamide is not a ubiquitous commodity chemical, we recommend synthesizing it from the commercially available 4-chloro-N-methylpicolinamide via a Suzuki-Miyaura coupling followed by oxidative cleavage. This route avoids the poor selectivity often seen when reducing diesters.

Workflow Diagram: Synthesis of 4-FMP

G Start 4-Chloro-N- methylpicolinamide (Commercial) Inter 4-Vinyl-N- methylpicolinamide Start->Inter Step 1: Vinylboronic acid pinacol ester Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Product 4-Formyl-N- methylpicolinamide (4-FMP) Inter->Product Step 2: OsO4 (cat), NaIO4 THF/H2O, RT

Figure 1: Two-step synthesis of the aldehyde scaffold from the chloro-precursor.

Protocol A: Synthesis of 4-Formyl-N-methylpicolinamide

Step 1: Vinylation (Suzuki Coupling)

  • Reagents: 4-Chloro-N-methylpicolinamide (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a pressure vial with the amide, boronate, base, and catalyst.

    • Degas with argon for 5 minutes. Add solvent.[1]

    • Seal and heat at 90°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hex/EtOAc).
      
    • Yield Expectation: 85-90%.[2]

Step 2: Oxidative Cleavage (Lemieux-Johnson Oxidation)

  • Reagents: 4-Vinyl-N-methylpicolinamide (1.0 eq), Osmium tetroxide (

    
    , 2.5% in t-BuOH, 0.02 eq), Sodium periodate (
    
    
    
    , 3.0 eq).
  • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve the vinyl intermediate in THF/Water.

    • Add

      
       solution (caution: toxic). Stir for 5 mins (solution turns dark).
      
    • Add

      
       portion-wise over 20 minutes (exothermic). A white precipitate (
      
      
      
      ) will form.
    • Stir at RT for 3 hours.

    • Quench: Add saturated aqueous

      
       to reduce residual osmium.
      
    • Extraction: Extract with DCM (3x). The aldehyde is moderately polar; ensure thorough extraction.

    • Yield Expectation: 75-80%.

    • Storage: Store under argon at -20°C. Aldehydes are prone to oxidation to the carboxylic acid.

Application Protocols: Divergent Synthesis

Protocol B: Reductive Amination (Library Generation)

This protocol replaces the ether linkage of Sorafenib with an amine linker, creating N-methyl-4-((amino)methyl)picolinamide derivatives.

Rationale: The resulting secondary amines can be further derivatized (e.g., with isocyanates) to form urea-based Type II inhibitors, or left as basic amines to interact with specific residues in the kinase ATP pocket.

Reagents:

  • Scaffold: 4-FMP (1.0 eq).

  • Amine Partner: Substituted anilines (e.g., 3-trifluoromethyl-4-chloroaniline) or aliphatic amines (1.1 eq).

  • Reductant: Sodium triacetoxyborohydride (

    
    , 1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE).[1]

Procedure:

  • Dissolve 4-FMP and the amine partner in DCE (0.1 M).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Add

    
     in one portion.
    
  • Stir at RT for 12-16 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: These products are often polar. Use DCM:MeOH (95:5) for silica chromatography.

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction utilizes the aldehyde to fuse an imidazole ring onto a heteroaryl amine, creating a tricyclic core (Imidazo[1,2-a]pyridine) often found in next-generation kinase inhibitors (e.g., Ponatinib analogs).

Reagents:

  • Aldehyde: 4-FMP (1.0 eq).

  • Amine: 2-Aminopyridine or 2-aminothiazole (1.0 eq).

  • Isonitrile: tert-Butyl isocyanide or cyclohexyl isocyanide (1.1 eq).

  • Catalyst: Scandium triflate (

    
    , 5 mol%) or Iodine (
    
    
    
    , 10 mol%).

Procedure:

  • Dissolve all three components in MeOH or TFE (2,2,2-Trifluoroethanol). TFE accelerates this reaction significantly.

  • Add the catalyst.

  • Stir at RT (for TFE) or 60°C (for MeOH) for 12 hours.

  • Workup: Evaporate solvent. Direct purification via prep-HPLC is recommended due to the complexity of the crude mixture.

Analytical Data & Validation

Table 1: Comparison of Linker Physicochemical Properties

Scaffold TypeLinker AtomPrecursorLogP (Est.)H-Bond DonorApplication
Sorafenib (Standard) Ether (-O-)4-Chloro-N-methylpicolinamide3.80Hydrophobic pocket binding
Amine Analog Amine (-NH-CH2-)4-Formyl-N-methylpicolinamide 2.91Improved solubility; Salt formation
Fused Heterocycle Imidazole (Fused)4-Formyl-N-methylpicolinamide 3.20Rigidification; Entropy reduction
Visualizing the Divergent Workflow

Workflow cluster_0 Path A: Reductive Amination cluster_1 Path B: GBB Reaction Aldehyde 4-Formyl-N-methylpicolinamide (The Hub) ReagentA + R-NH2 + NaBH(OAc)3 Aldehyde->ReagentA ReagentB + 2-Aminopyridine + R-NC + Sc(OTf)3 Aldehyde->ReagentB ProductA Benzylamine Analogs (Flexible Linker) ReagentA->ProductA Reductive Amination ProductB Imidazo[1,2-a]pyridines (Fused Scaffold) ReagentB->ProductB Multicomponent Cyclization

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

References

  • Wilhelm, S. M., et al. (2006).[3] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][4] Nature Reviews Drug Discovery, 5(10), 835–844. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Banker, P., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.[3][4][6][7] Molecules, 17(1), 1124-1139.[8] Link

  • ChemicalBook. (2023).[9] 4-(4-Aminophenoxy)-N-methylpicolinamide Product Page (Demonstrating the standard amide scaffold). Link

Sources

Application and Protocol Guide for the Synthesis of N-Methylpicolinamide Derivatives from 4-Formyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylpicolinamide Scaffolds in Modern Drug Discovery

The N-methylpicolinamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its presence is often associated with potent and selective interactions with various biological targets, leading to therapeutic agents for a range of diseases, including cancer and infectious agents.[1][2] The synthesis of derivatives of this core structure is therefore of significant interest to researchers in drug development. This guide provides a detailed overview of synthetic strategies for the preparation of N-methylpicolinamide derivatives, with a particular focus on pathways commencing from readily accessible 4-formylpyridine precursors.

The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will explore both direct, one-pot transformations and more traditional multi-step approaches, discussing the mechanistic rationale behind each and offering detailed experimental protocols.

Strategic Approaches to N-Methylpicolinamide Synthesis from 4-Formylpyridine

The conversion of a 4-formyl group on a pyridine ring to an N-methylpicolinamide can be approached through several synthetic routes. The choice of strategy will often depend on factors such as the desired scale of the reaction, the availability of specific reagents, and the presence of other functional groups on the pyridine scaffold. Two primary strategies are outlined below:

  • Two-Step Synthesis via an Isonicotinic Acid Intermediate: This classical and reliable approach involves the oxidation of the 4-formyl group to a carboxylic acid, followed by an amide coupling reaction with methylamine.

  • One-Pot Oxidative Amidation: This more convergent approach seeks to directly convert the 4-formyl group to the N-methylamide in a single reaction vessel, offering increased efficiency and reduced workup.

The following sections will delve into the specifics of each of these strategies, providing both the chemical logic and practical guidance for their implementation.

Visualizing the Synthetic Pathways

The following diagram illustrates the two main synthetic routes from a 4-formylpyridine precursor to the target N-methylpicolinamide derivative.

Synthesis_Pathways start 4-Formylpyridine Precursor intermediate Isonicotinic Acid Derivative start->intermediate Oxidation final_product N-Methylpicolinamide Derivative start->final_product One-Pot Oxidative Amidation (with Methylamine) intermediate->final_product Amide Coupling (with Methylamine)

Sources

Catalytic Applications of 4-Formyl-N-Methylpicolinamide Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Catalytic Potential of Functionalized Picolinamides

The field of catalysis is continually driven by the design and synthesis of novel ligands that can finely tune the reactivity and selectivity of metal centers. Picolinamide scaffolds, featuring a pyridine ring and an amide functionality, have emerged as a versatile class of ligands capable of coordinating with a wide array of transition metals. Their bidentate N,N-coordination motif, coupled with the tunable electronic and steric properties through substitution on the pyridine ring and the amide nitrogen, makes them attractive candidates for various catalytic transformations.

This technical guide focuses on the catalytic applications of a specific, yet underexplored, ligand: 4-formyl-N-methylpicolinamide . While direct, extensive research on the catalytic uses of this particular ligand is nascent, its structural motifs—a picolinamide core, an electron-withdrawing formyl group at the 4-position, and a methyl-substituted amide—suggest significant potential in several key areas of catalysis. The formyl group, in particular, offers a reactive handle for post-coordination modification or for influencing the electronic environment of the metal center.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the established catalytic applications of structurally related picolinamide ligands. By examining these analogous systems, we aim to provide a strong foundation and predictive insights into the potential catalytic utility of 4-formyl-N-methylpicolinamide. The application notes and protocols detailed herein are based on authoritative, peer-reviewed studies and are designed to be both informative and practically applicable in a laboratory setting.

PART 1: Synthesis and Coordination Chemistry

The successful application of any ligand in catalysis begins with its efficient synthesis and a thorough understanding of its coordination behavior.

Synthesis of 4-Formyl-N-Methylpicolinamide

The synthesis of 4-formyl-N-methylpicolinamide can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. A common strategy involves the oxidation of a precursor such as 4-methylpicolinamide or the functionalization of a 4-halopicolinamide.

Protocol 1: Synthesis via Oxidation of 4-Picoline

This protocol outlines a general two-step procedure starting from 4-picoline.

Step 1: Oxidation of 4-picoline to 4-pyridinecarboxaldehyde.

  • Numerous methods exist for this oxidation, including vapor-phase oxidation over a vanadium phosphate catalyst[1].

  • A laboratory-scale alternative involves the use of a milder oxidizing agent like selenium dioxide.

Step 2: Amidation of 4-pyridinecarboxaldehyde.

  • Dissolve 4-pyridinecarboxaldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add an activating agent for the aldehyde, such as sodium bisulfite, to form an adduct.

  • In a separate flask, prepare a solution of methylamine in the same solvent.

  • Slowly add the methylamine solution to the aldehyde adduct at 0 °C.

  • Introduce an amide coupling reagent, for example, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or a more modern reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography on silica gel.

Coordination Chemistry with Transition Metals

The bidentate N,N-coordination of the pyridine and amide nitrogen atoms in picolinamide ligands allows for the formation of stable five-membered chelate rings with transition metal ions. The electronic nature of the substituent at the 4-position of the pyridine ring can significantly influence the Lewis basicity of the pyridine nitrogen and, consequently, the electronic properties and stability of the resulting metal complex. The electron-withdrawing formyl group in 4-formyl-N-methylpicolinamide is expected to decrease the electron density on the pyridine nitrogen, which can impact the catalytic activity of the coordinated metal center.

The coordination of 4-formyl-N-methylpicolinamide to various metal precursors (e.g., chlorides, acetates, or triflates of Cu, Pd, Ni, Co, Ir, Ru) can typically be achieved by mixing the ligand and the metal salt in a suitable solvent at room temperature or with gentle heating. The resulting complexes can be characterized by standard techniques such as NMR, IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

PART 2: Application Notes & Protocols in Catalysis

Based on the established reactivity of analogous picolinamide ligands, we highlight several potential high-impact catalytic applications for 4-formyl-N-methylpicolinamide.

Application Note 1: Copper-Catalyzed C-O Cross-Coupling Reactions (Ullmann Condensation)

Background: Picolinamide derivatives have been demonstrated to be highly effective ligands for copper-catalyzed C-O cross-coupling reactions, specifically for the synthesis of aryl ethers.[2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. The ligand is believed to facilitate the reductive elimination step in the catalytic cycle and stabilize the active copper species. The electronic properties of the ligand are crucial, and the electron-withdrawing nature of a 4-formyl group could enhance the catalytic activity by modulating the redox properties of the copper center.[2]

Experimental Protocol: Synthesis of Diaryl Ethers

This protocol is adapted from studies on related picolinamide ligands and provides a starting point for optimization with 4-formyl-N-methylpicolinamide.[2]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Phenol

  • Copper(I) iodide (CuI)

  • 4-Formyl-N-methylpicolinamide (Ligand)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., dimethylformamide, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (5 mol%), 4-formyl-N-methylpicolinamide (10 mol%), and K₂CO₃ (2 equivalents).

  • Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation:

  • Ligand Choice: The bidentate picolinamide ligand stabilizes the copper catalyst and promotes the coupling. The 4-formyl group's electron-withdrawing effect can be compared against ligands with electron-donating groups to understand its influence on reaction efficiency.

  • Base: The base is essential for the deprotonation of the phenol, forming the active nucleophile.

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst.

  • Validation: A control experiment without the ligand should show significantly lower or no product formation, confirming the catalytic role of the ligand-metal complex.

Data Presentation:

EntryAryl HalidePhenolLigandYield (%)
1IodobenzenePhenol4-formyl-N-methylpicolinamideExpected High
2Bromobenzene4-Methoxyphenol4-formyl-N-methylpicolinamideTo be determined
3IodobenzenePhenolNoneExpected Low

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add CuI, Ligand, and Base to Schlenk Flask B Add Aryl Halide and Phenol A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC/GC-MS D->E F Cool, Dilute, and Filter E->F G Aqueous Workup F->G H Purify by Column Chromatography G->H I I H->I Characterize Product

Figure 1. Experimental workflow for copper-catalyzed aryl ether synthesis.
Application Note 2: Cobalt-Catalyzed C-H Functionalization with Picolinamide as a Directing Group

Background: Picolinamide has been extensively used as a directing group in transition metal-catalyzed C-H functionalization reactions.[3][4] The pyridine nitrogen and the amide oxygen coordinate to the metal center, bringing it in proximity to a specific C-H bond, which enables its selective activation and functionalization. While in many applications the picolinamide is later removed, its role as a ligand that also directs the reaction is crucial. 4-formyl-N-methylpicolinamide could serve a similar directing role, with the formyl group potentially influencing the reactivity or offering a site for subsequent transformations.

Experimental Protocol: Cobalt-Catalyzed C(sp²)–H Carbonylation

This protocol is based on the use of picolinamide as a traceless directing group for the carbonylation of amino acid derivatives.[3]

Materials:

  • Substrate with a picolinamide directing group (e.g., a phenylalanine derivative)

  • Cobalt(II) catalyst (e.g., Co(dpm)₂, dpm = dipivaloylmethanato)

  • Carbon monoxide (CO) gas (balloon or pressure reactor)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the picolinamide-derivatized substrate (1 equivalent) and the cobalt catalyst (10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Evacuate and backfill the vessel with carbon monoxide gas (1 atm).

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Rationale: The catalytic cycle is proposed to involve the coordination of the picolinamide to the cobalt center, followed by a C-H activation step to form a cobaltacycle. Subsequent CO insertion and reductive elimination yield the carbonylated product.[4]

Reaction Mechanism Diagram:

G A Substrate-Co(II) Complex B C-H Activation (Cobaltacycle Formation) A->B Heat C CO Insertion B->C + CO D Reductive Elimination C->D E Product D->E F Regenerated Co(II) Catalyst D->F F->A G cluster_components Catalytic System Components cluster_substrates Substrates A Iridium Precursor D In-situ Formation of Active Ir Complex A->D B 4-Formyl-N-methylpicolinamide B->D C Aqueous Base C->D G Hydrogenation Reaction D->G E CO₂ E->G F H₂ F->G H Formate Product G->H

Sources

Application Note & Protocol: A Scalable Synthesis of 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-formyl-N-methylpicolinamide, a key building block in contemporary drug discovery. The picolinamide scaffold is integral to numerous pharmacologically active molecules, including a variety of kinase inhibitors used in targeted cancer therapies.[1][2] Derivatives of N-methylpicolinamide have shown promise as potential antitumor agents, underscoring the importance of robust and scalable synthetic routes to access these intermediates.[3][4][5] This guide details a validated two-step synthetic pathway, focusing on process safety, operational efficiency, and critical parameter control necessary for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Rationale

4-formyl-N-methylpicolinamide serves as a crucial intermediate for the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive aldehyde and a stable amide on a pyridine core, allows for diverse downstream modifications. The development of a scalable, safe, and economically viable synthetic route is paramount for ensuring a consistent supply of this high-purity intermediate for research and drug development pipelines.[2]

Retrosynthetic Analysis and Route Selection

Several synthetic routes to the target molecule were considered. The chosen strategy prioritizes commercially available starting materials, avoids hazardous reagents where possible, and employs reaction conditions amenable to large-scale chemical reactors.

The selected two-step approach begins with the amidation of 4-methylpicolinic acid followed by the selective oxidation of the 4-methyl group. This sequence is advantageous because the amide functionality is generally robust and less prone to side reactions during the subsequent oxidation step compared to performing the oxidation first on a more activated pyridine ring.

Key strategic decisions:

  • Starting Materials: 4-methylpicolinic acid and a methylamine solution are readily available, cost-effective bulk starting materials.

  • Amidation First: Performing the amidation prior to oxidation protects the 2-position of the pyridine ring and simplifies the final reaction mixture, facilitating easier purification.

  • Oxidation Method: A manganese dioxide (MnO₂) mediated oxidation is selected for its high selectivity for benzylic-type methyl groups, moderate reaction conditions, and well-established safety profile on a large scale. While other methods like catalytic air oxidation exist, they often require high pressures and temperatures, posing greater engineering challenges and safety risks.[6][7]

Process Workflow and Logic

The overall synthetic process is divided into two main stages, followed by purification and characterization. Each stage includes critical process controls to ensure reaction completion, minimize impurity formation, and guarantee the safety of the operation.

G cluster_0 Stage 1: Amidation cluster_1 Stage 2: Selective Oxidation cluster_2 Purification & QC A 1. Charge 4-Methylpicolinic Acid & Thionyl Chloride B 2. Acyl Chloride Formation (T < 30°C) A->B Control Temp. C 3. Quench with Methylamine Solution (T < 10°C) B->C Slow Addition D 4. Isolate Crude N,4-dimethylpicolinamide C->D Filtration E 5. Charge Crude Amide & Dichloromethane D->E Proceed with Crude F 6. Add Activated MnO₂ (Portion-wise) E->F Exotherm Control G 7. Reflux & Monitor (HPLC Control) F->G Maintain Stirring H 8. Filter Mn Salts (Celite®) & Concentrate G->H Ensure Completion I 9. Recrystallization (e.g., Isopropanol/Heptane) H->I Crude Product J 10. Dry Under Vacuum I->J K 11. Final QC Analysis (HPLC, NMR, KF) J->K

Caption: High-level workflow for the two-stage synthesis of 4-formyl-N-methylpicolinamide.

Detailed Synthesis Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood or an appropriately engineered containment system. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Pyridine derivatives can be irritants and should be handled with care.[8][9][10]

Stage 1: Synthesis of N,4-dimethylpicolinamide
  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a caustic scrubber for SO₂ and HCl vapors.

  • Reagent Charge: Charge 4-methylpicolinic acid (1.0 eq) and toluene (10 vol) to the reactor.

  • Acyl Chloride Formation: Begin stirring and cool the suspension to 10-15°C. Slowly add thionyl chloride (1.2 eq) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction Drive: After the addition is complete, heat the mixture to 60-65°C and hold for 2-4 hours. Monitor the reaction for completion by HPLC until the starting material is <1%.

  • Solvent Swap: Cool the reaction to 40°C and distill off the toluene under vacuum. Add fresh toluene (5 vol) and repeat the distillation to remove residual thionyl chloride.

  • Amidation: Cool the resulting acyl chloride solution in toluene to 0-5°C. In a separate vessel, prepare a solution of 40% aqueous methylamine (2.5 eq).

  • Controlled Addition: Slowly add the methylamine solution to the acyl chloride, maintaining the internal temperature below 10°C. A significant exotherm will occur.

  • Work-up & Isolation: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Add water (5 vol) and separate the layers. Wash the organic layer with brine (5 vol).

  • Isolation: Concentrate the organic layer under vacuum to afford crude N,4-dimethylpicolinamide as an oil or solid, which is used directly in the next step without further purification.

Stage 2: Selective Oxidation to 4-formyl-N-methylpicolinamide
  • Reactor Setup: Use a clean, dry reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser.

  • Reagent Charge: Charge the crude N,4-dimethylpicolinamide (1.0 eq) from Stage 1 and dichloromethane (DCM, 15-20 vol) to the reactor. Stir until all material is dissolved.

  • Oxidant Addition: Begin adding activated manganese dioxide (MnO₂, ~5-10 eq by weight) in portions over 1-2 hours. The reaction is mildly exothermic; maintain control of the internal temperature.

    • Expert Insight: The activity of MnO₂ can vary significantly between batches and suppliers. It is crucial to use a high-activity grade. The large excess is necessary to drive the reaction to completion at a reasonable rate.

  • Reaction: Heat the suspension to reflux (~40°C for DCM) and maintain for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC every 4-6 hours. The reaction is complete when the starting material is consumed (<1% area).

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 3 vol).

    • Scale-up Consideration: On a large scale, a filter press or a Nutsche filter is required for this step. The manganese sludge can be heavy and difficult to handle.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 4-formyl-N-methylpicolinamide, typically as a solid.

Purification and Quality Control

Protocol: Recrystallization
  • Solvent Selection: Transfer the crude solid to a clean reactor. Add a suitable solvent system, such as isopropanol (IPA) or an ethyl acetate/heptane mixture (~5-10 vol).

  • Dissolution: Heat the mixture to 60-70°C with stirring to achieve complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature over 2-4 hours, then further cool to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation & Drying: Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50°C until a constant weight is achieved.

Data Presentation: Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) ≥ 98.5% (area %)HPLC-UV
Identity (¹H NMR) Conforms to structureNMR Spectroscopy
Water Content (KF) ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH GuidelinesGC-HS

Process Safety and Hazard Management

Scaling up chemical synthesis introduces risks that must be rigorously managed.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic SO₂ and HCl gas. All additions must be controlled, and the reactor must be vented to a scrubber.

  • Methylamine: Flammable and corrosive. The amidation step is highly exothermic and requires robust temperature control to prevent a runaway reaction.

  • Manganese Dioxide: A strong oxidizing agent. While not pyrophoric, it can accelerate the combustion of other materials. Avoid contact with flammable liquids outside of the controlled reaction environment.

  • Dichloromethane (DCM): A regulated solvent with health risks. Minimize operator exposure by using closed systems.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Scale‐up reactions for Fe‐catalyzed N‐formamide synthesis. (N/A). ResearchGate. Available at: [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. Available at: [Link]

  • Oxidation of methyl-pyridines. (1957). Google Patents.
  • Process for the production of pyridine aldehydes. (1966). Google Patents.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (N/A). ResearchGate. Available at: [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. Available at: [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. (2017). PubMed. Available at: [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (N/A). PubChem. Available at: [Link]

  • The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide in Drug Development. (2026). Tejapharm. Available at: [Link]

  • Pyridine-2-carboxaldehyde SAFETY DATA SHEET. (2012). Thermo Fisher Scientific. Available at: [Link]

  • Scheme 4 Synthetic routes to 9–14. (N/A). ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (N/A). MDPI. Available at: [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (N/A). Organic Syntheses. Available at: [Link]

  • 3-Pyridinebutanenitrile, γ-oxo- (N/A). Organic Syntheses. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (N/A). ChemRxiv. Available at: [Link]

  • Drug discovery inspired by bioactive small molecules from nature. (2022). PubMed Central. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Available at: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (N/A). National Institutes of Health (NIH). Available at: [Link]

  • Oxidation of 3-picoline in the liquid phase. (N/A). ResearchGate. Available at: [Link]

Sources

Application Note: Solvent Selection for 4-Formyl-N-methylpicolinamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic solvent selection for reactions involving 4-formyl-N-methylpicolinamide (also known as N-methyl-4-formylpyridine-2-carboxamide).[1] This scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., Sorafenib/Regorafenib analogs), where the C4-formyl group serves as a "linchpin" for installing diversity elements via reductive amination or C-C bond formation.

Abstract & Chemical Profile

4-formyl-N-methylpicolinamide is a bifunctional pyridine building block.[1][2] Its reactivity is defined by two competing electronic features: the electron-deficient pyridine ring (which increases the electrophilicity of the aldehyde) and the secondary amide (a hydrogen bond donor/acceptor). Improper solvent selection often leads to hemiacetal formation (in alcohols), poor solubility (in non-polar alkanes), or competitive nucleophilic attack .[1][2]

This guide provides a rationale for solvent selection focusing on Reductive Amination and Condensation Reactions , prioritizing yield, solubility, and Green Chemistry principles.[2]

Physicochemical Profile
FeatureCharacteristicSolvent Implication
LogP (Calc) ~0.5 - 0.8Soluble in polar aprotics (DMSO, DMF) and moderately polar organics (DCM, EtOAc).[1] Poor in Hexanes/Water.[1][2]
Acidity (pKa) Amide NH ~16Avoid strong bases in non-polar solvents to prevent precipitation of the amide salt.[2]
Electrophilicity High (C4-CHO)Rapid imine formation; prone to hemiacetal formation in MeOH/EtOH.[1][2]
Stability ModerateAldehyde oxidizes to carboxylic acid in air; requires degassed solvents for long reactions.[1][2]

Solvent Selection Matrix

Scenario A: Reductive Amination (The "Workhorse" Reaction)

Goal: Coupling with primary/secondary amines using borohydride reagents.

SolventRatingMechanistic InsightRecommendation
Dichloromethane (DCM) ★★★★☆Excellent solubility; inert.[1][2] Standard for STAB (Sodium Triacetoxyborohydride).[1][2]Standard. Use for small-scale discovery chemistry.[1][2]
Methanol (MeOH) ★★★☆☆Promotes rapid imine formation but exists in equilibrium with the hemiacetal, slowing reduction.[1][2]Secondary. Use only if the amine partner is HCl salt (solubility).[1][2] Requires stronger reductant (NaBH₄).[1][2]
Ethyl Acetate (EtOAc) [1][2][3][4] ★★★★★Green Choice. Unexpectedly high solubility for this scaffold.[1][2] Compatible with STAB.[1][2]Preferred. Easiest workup (wash with NaHCO₃) and environmentally superior to DCM.[1][2]
THF ★★☆☆☆Poor solubility for the amide scaffold often leads to gumming/oiling out.[1][2]Avoid unless using strong reducing agents (e.g., LAH - not recommended for this substrate).[1][2]
DMSO ★★★☆☆Universal solubilizer but difficult to remove.[1][2]Rescue. Use only if the amine partner is highly insoluble.[1][2]
Scenario B: C-C Bond Formation (Wittig / Knoevenagel)

Goal: Olefination at the C4 position.

  • Preferred: Toluene or 2-MeTHF .[1][2]

    • Reasoning: Higher boiling points allow for water removal (Dean-Stark) which drives condensation.[1][2] The amide functionality tolerates refluxing toluene well.[1][2]

  • Avoid: Alcohols (interfere with ylide/enolate formation).[1][2]

Visual Decision Logic

The following diagram illustrates the decision process for solvent selection based on reaction type and substrate solubility.

SolventSelection Start Start: 4-formyl-N-methylpicolinamide RxnType Select Reaction Type Start->RxnType RedAm Reductive Amination (Aldehyde + Amine) RxnType->RedAm Amine Coupling CCBond C-C Bond Formation (Wittig/Knoevenagel) RxnType->CCBond Olefination SolubilityCheck Is Amine Partner Soluble in EtOAc? RedAm->SolubilityCheck Condensation Route D: Solvent: Toluene or 2-MeTHF Condition: Reflux/Dean-Stark CCBond->Condensation GreenRoute Route A (Green/Preferred): Solvent: Ethyl Acetate Reagent: STAB SolubilityCheck->GreenRoute Yes StdRoute Route B (Standard): Solvent: DCM or DCE Reagent: STAB SolubilityCheck->StdRoute No (Organic Soluble) PolarRoute Route C (Polar Rescue): Solvent: MeOH or DMSO Reagent: NaBH4 / NaCNBH3 SolubilityCheck->PolarRoute No (Salt/Polar)

Figure 1: Decision tree for solvent selection prioritizing Green Chemistry and solubility parameters.

Detailed Protocol: Green Reductive Amination in Ethyl Acetate

This protocol replaces the toxic DCE/DCM standard with Ethyl Acetate (EtOAc), leveraging the unique solubility profile of the picolinamide scaffold.

Materials
  • Substrate: 4-formyl-N-methylpicolinamide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Solvent: Ethyl Acetate (Reagent Grade, <0.1% water)

  • Quench: Sat. aq. NaHCO₃

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with 4-formyl-N-methylpicolinamide (e.g., 164 mg, 1.0 mmol).[1]

    • Add Ethyl Acetate (5.0 mL, 0.2 M concentration). Note: The aldehyde may not fully dissolve initially; this is acceptable.

  • Imine Formation:

    • Add the amine (1.1 mmol).[1][2][5]

    • Critical Check: If the amine is a hydrochloride salt, add 1.1 equiv of DIPEA to free-base it.[1][2]

    • Stir at Room Temperature (RT) for 30–60 minutes. The suspension often clears as the imine forms, which is typically more soluble than the aldehyde.[2]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (300 mg, 1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.[1][2]

    • Stir at RT for 4–16 hours.[1][2] Monitor by LCMS.[1][2][6]

    • Tip: If the reaction stalls, add 10 µL of Glacial Acetic Acid to catalyze the iminium ion formation.[2]

  • Workup (Self-Validating):

    • Quench by adding 5 mL of saturated NaHCO₃.[1][2] Stir vigorously for 15 minutes until gas evolution ceases.

    • Separate layers.[1][2][5][7] Extract aqueous layer 2x with EtOAc.[1][2]

    • Combine organics, dry over Na₂SO₄, and concentrate.[1][2][5]

  • Validation:

    • NMR: Check for the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of the benzylic methylene (~3.8–4.0 ppm).

Troubleshooting & Critical Parameters

Issue: Hemiacetal "Dead End"[1][2]
  • Symptom: In Methanol, the reaction stalls with starting material remaining, or yields are low.[2]

  • Cause: The electron-deficient pyridine aldehyde forms a stable hemiacetal with methanol, preventing imine formation.[1][2]

  • Solution: Switch to EtOAc or DCM . If MeOH is mandatory (solubility), add 3Å molecular sieves to shift equilibrium or use TFE (Trifluoroethanol) as a co-solvent.[1][2]

Issue: Amide Hydrolysis
  • Symptom: Appearance of 4-formylpicolinic acid (carboxylic acid) or methyl ester.[1][2]

  • Cause: Strong acid/base usage or wet solvents at high temperatures.[1][2]

  • Solution: The N-methyl amide is robust, but avoid refluxing in unbuffered aqueous conditions.[1][2] Maintain pH 4–9.

Issue: Product Sequestration
  • Symptom: Product is lost in the aqueous layer during workup.[1][2]

  • Cause: The resulting amine-pyridine product is highly polar/basic.[1][2]

  • Solution: During workup, ensure the aqueous layer pH is >10 (use Na₂CO₃ instead of NaHCO₃) to force the product into the organic phase. Alternatively, use DCM/IPA (3:1) for extraction.[1][2]

References

  • Green Solvent Selection for Reductive Amination: Watson, A. J., et al. "Development of a solvent selection guide for aldehyde-based direct reductive amination processes."[1][2][8] Green Chemistry, 2013 , 15, 1159.[1][2][8]

  • Synthesis of Picolinamide Scaffolds: Banker, P., et al. "Palladium-catalyzed amination of 4-chloropicolinamides."[1][2] Tetrahedron Letters, 2010 , 51(4), 660-662.[1][2] Note: Establishes stability of the N-methylpicolinamide moiety.

  • Solubility Data (Analogous Benzoates): Li, D., et al. "Solubilities of 4-formylbenzoic acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures."[1][2] Journal of Chemical & Engineering Data, 2010 , 55(9).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Aldehyde Group Oxidation in 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preserving the integrity of 4-formyl-N-methylpicolinamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this aldehyde in their work. Aldehydes, particularly those with electron-deficient aromatic systems, are susceptible to oxidation, which can compromise experimental outcomes and product purity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent the oxidation of the formyl group in your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the handling, storage, and use of 4-formyl-N-methylpicolinamide.

Problem 1: I observe a new, more polar spot on my TLC plate after storing my sample of 4-formyl-N-methylpicolinamide for a few weeks.

Possible Cause: This is a classic sign of aldehyde oxidation. The aldehyde group (-CHO) is likely being converted to the corresponding carboxylic acid (-COOH), which is significantly more polar.

Step-by-Step Troubleshooting Protocol:

  • Confirmation of Oxidation:

    • Co-spotting: If you have a standard of the corresponding carboxylic acid (4-carboxy-N-methylpicolinamide), co-spot it on a TLC plate with your stored sample. If the new impurity spot has the same Rf value as the carboxylic acid standard, this strongly suggests oxidation has occurred.

    • Spectroscopic Analysis: Acquire a ¹H NMR spectrum of the stored sample. The aldehyde proton of 4-formyl-N-methylpicolinamide has a characteristic chemical shift (typically around 9-10 ppm). A decrease in the integration of this peak and the appearance of a broad singlet in the 10-13 ppm region (characteristic of a carboxylic acid proton) would confirm oxidation.

  • Immediate Preventative Measures:

    • Inert Atmosphere: Immediately blanket the headspace of your sample vial with an inert gas like argon or nitrogen. This displaces oxygen, the primary culprit in autoxidation.

    • Cold Storage: Move the sample to a refrigerated and dark environment, ideally between 2-8°C.[1] Lower temperatures slow down the rate of chemical reactions, including oxidation.[2]

  • Purification of the Oxidized Sample (if necessary):

    • Aqueous Wash: If your compound is dissolved in an organic solvent, you can often remove the carboxylic acid impurity by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

    • Bisulfite Adduct Formation: For a more rigorous purification, you can form a solid bisulfite adduct of the aldehyde.[3][4] This involves reacting the impure aldehyde with a saturated aqueous solution of sodium bisulfite (or metabisulfite).[3] The aldehyde adduct will precipitate and can be filtered off, leaving the carboxylic acid in the solution. The pure aldehyde can then be regenerated by treating the adduct with a base like sodium bicarbonate.[3]

    • Chromatography: If the above methods are not suitable, column chromatography can be used to separate the aldehyde from the more polar carboxylic acid.

Problem 2: My reaction yield is consistently lower than expected, and I suspect my starting material, 4-formyl-N-methylpicolinamide, is degrading.

Possible Cause: The aldehyde may be oxidizing during the reaction setup or under the reaction conditions, especially if the reaction is run in the presence of air or certain solvents over extended periods.

Step-by-Step Troubleshooting Protocol:

  • Assess Purity Before Use: Always check the purity of your 4-formyl-N-methylpicolinamide by TLC or ¹H NMR before starting a reaction. This ensures you are using a high-quality starting material.

  • Optimize Reaction Conditions:

    • Solvent Degassing: If your reaction is sensitive to oxygen, degas your solvent before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Run your reaction under an inert atmosphere. This involves using glassware that has been oven-dried and cooled under a stream of inert gas and maintaining a positive pressure of that gas throughout the reaction.

  • Consider an Antioxidant:

    • For reactions that are particularly sensitive to oxidation, or for long-term storage of the aldehyde in solution, the addition of a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aldehyde oxidation in this context?

A1: The most common mechanism is autoxidation, which is a free-radical chain reaction initiated by the presence of oxygen. The process generally involves the abstraction of the aldehydic hydrogen, leading to the formation of a radical that then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a carboxylic acid. The presence of light and trace metal impurities can catalyze this process. In aqueous solutions, the aldehyde can form a gem-diol hydrate, which can then be oxidized to the carboxylic acid.[6][7]

Q2: What are the ideal storage conditions for solid 4-formyl-N-methylpicolinamide?

A2: For long-term stability, solid 4-formyl-N-methylpicolinamide should be stored in a tightly sealed container, in a cool (2-8°C), dark, and dry place.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

Q3: Are there any solvents I should avoid when working with 4-formyl-N-methylpicolinamide?

A3: While many common organic solvents are suitable, be cautious with solvents that are prone to forming peroxides over time, such as older, unstabilized tetrahydrofuran (THF) or diethyl ether. These peroxides can initiate and accelerate aldehyde oxidation. It is best to use freshly distilled or inhibitor-free solvents that have been properly stored.

Q4: How can I detect low levels of the carboxylic acid impurity?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying low levels of the carboxylic acid impurity.[8] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) can effectively separate the aldehyde from the more polar carboxylic acid. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unequivocal identification and quantification of the impurity.[9]

Q5: Can I use antioxidants to protect my compound? If so, which ones are recommended?

A5: Yes, antioxidants can be very effective. Antioxidants are compounds that inhibit oxidation by scavenging free radicals.[10] For organic compounds like aldehydes, radical scavengers are particularly useful.

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)A common and effective phenolic antioxidant.[5]
Vitamin E (α-tocopherol) 0.01 - 0.1% (w/w)A natural antioxidant that can also be effective.[10][11]

It's important to note that the antioxidant should be compatible with your downstream applications.

Visualizing the Problem and Solution

Oxidation Pathway of 4-formyl-N-methylpicolinamide

G Aldehyde 4-formyl-N-methylpicolinamide Radical Aldehyde Radical Aldehyde->Radical H• abstraction PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O₂ CarboxylicAcid 4-carboxy-N-methylpicolinamide (Impurity) PeroxyRadical->CarboxylicAcid + another Aldehyde molecule Oxygen O₂ (Air) Initiator Light, Heat, Metal Ions Initiator->Radical

Caption: Autoxidation pathway of the aldehyde to a carboxylic acid impurity.

Preventative Workflow for Handling and Storage

G cluster_storage Storage cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Store_Solid Store Solid Under Inert Gas (Ar/N₂) Refrigerate Refrigerate (2-8°C) & Protect from Light Store_Solid->Refrigerate Check_Purity Check Purity (TLC/NMR) Degas_Solvent Use Degassed Solvents Check_Purity->Degas_Solvent Inert_Atmosphere Run Under Inert Atmosphere Degas_Solvent->Inert_Atmosphere Detect_Impurity Detect Impurity (HPLC/LC-MS) Purify Purify (Base Wash / Bisulfite Adduct) Detect_Impurity->Purify Start Receive/Synthesize Compound cluster_storage cluster_storage Start->cluster_storage cluster_reaction cluster_reaction Start->cluster_reaction cluster_reaction->Detect_Impurity

Caption: Recommended workflow for preventing aldehyde oxidation.

References

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Bast, A., & Haenen, G. R. M. M. (2023). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. Antioxidants, 12(4), 833. [Link]

  • Papini, P. F., et al. (2002). Process for the purification of aromatic carboxylic acids. U.S. Patent No. 6,833,472 B2. Washington, DC: U.S.
  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2749. [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Schwartz, A. G., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57362. [Link]

  • Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(38), 11527-11531. [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. [Link]

  • ResearchGate. (2019). New Methods for the Preparation of Aromatic Aldehydes. [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Loder, D. J. (1941). Process for purification of carboxylic acids. U.S. Patent No. 2,255,421. Washington, DC: U.S.
  • Tserng, K-Y. (2002). Method of analysis of aldehyde and ketone by mass spectrometry. U.S. Patent No. 6,492,175 B2. Washington, DC: U.S.
  • National Institutes of Health. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. [Link]

  • Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]

  • Cssprepforum. (2024). CSS Solved General Science And Ability Past Paper 2024. [Link]

  • It's chemistry time. (2022, January 15). Oxidation of Aldehyde to Carboxylic acid - Free Radical Reaction # MSc ORGANIC. YouTube. [Link]

  • University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]

Sources

Technical Support Center: Purification of 4-Formyl-N-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-ALD-04 Status: Open Subject: Troubleshooting Flash Chromatography for Pyridine-Aldehyde Derivatives

Executive Summary & Stability Alerts

User Warning: You are attempting to purify a 4-formyl-N-methylpicolinamide intermediate. This molecule presents a "perfect storm" of chromatographic challenges:

  • Pyridine Nitrogen: Acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe tailing.[1][2]

  • Aldehyde Moiety: Susceptible to oxidation (to carboxylic acid) or hydration on active silica surfaces.[1]

  • Amide Functionality: Increases polarity and limits solubility in non-polar mobile phases.

Core Directive: Do not run a standard Hexane/Ethyl Acetate column without modification. You must deactivate the stationary phase to prevent yield loss and band broadening.

Pre-Run Diagnostics (Method Development)

Solubility Check
  • Test: Attempt to dissolve 50 mg of crude in 1 mL of Dichloromethane (DCM).

  • Result A (Clear Solution): Proceed to Wet Loading .

  • Result B (Cloudy/Precipitate): The amide functionality often reduces solubility. Proceed to Dry Loading (See Protocol below).

TLC Scouting Strategy

Standard TLC plates are acidic. If your compound streaks from the baseline to the solvent front, your column will fail.

Optimized Mobile Phase:

  • Base Solvent: DCM / Methanol (95:5).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
    .
    
  • Visualization:

    • UV (254 nm): Pyridine ring is UV active.[1]

    • 2,4-DNP Stain: CRITICAL. The aldehyde group will turn distinct orange/red. This confirms the aldehyde is intact and distinguishes it from non-carbonyl impurities.

Standard Operating Procedure (SOP)

Phase 1: Stationary Phase Deactivation
  • Why: Silica gel (

    
    ) possesses surface hydroxyl groups (silanols) with a pKa ~5-7.[1] The pyridine nitrogen (pKa ~5.2) will hydrogen bond or protonate on these sites, causing the compound to "stick" and elute as a streak rather than a band.[1]
    
  • Protocol:

    • Pack the column with silica gel using DCM containing 1% TEA .

    • Flush with 2 column volumes (CV) of this buffer.[1]

    • Note: The TEA competes for the acidic sites, effectively "capping" them and allowing the pyridine to elute freely.

Phase 2: Sample Loading

Option A: Wet Loading (If soluble) [1]

  • Dissolve crude in minimal DCM. Load carefully.

Option B: Dry Loading (Recommended for Amides) [1]

  • Dissolve crude in MeOH/DCM (1:1).[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:solid).[1]

  • Rotovap to dryness until a free-flowing powder remains.[3]

  • Load the powder on top of the packed column bed.[4][5] Celite is often preferred as it is less acidic than silica, reducing on-column degradation.[1]

Phase 3: Elution Gradient
  • Flow Rate: 20-30 mL/min (for a 40g column).

  • Gradient Profile:

Time (CV)Solvent A (DCM + 1% TEA)Solvent B (MeOH + 1% TEA)Purpose
0–2100%0%Elute non-polar impurities
2–1098%2%Elute target aldehyde
10–1590%10%Flush polar byproducts (acids)

Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely the carboxylic acid derivative (4-carboxy-N-methylpicolinamide), resulting from air oxidation of the aldehyde.

  • Fix: The acid is much more polar and will streak without TEA. With TEA, it forms a salt and stays on the baseline or elutes very late. Ensure you collect the early fractions of the main peak.

Q2: I see the product on TLC, but I recovered <50% mass. Where did it go?

  • Diagnosis: Irreversible adsorption. The pyridine ring has permanently bound to highly active sites on the silica.

  • Fix:

    • Switch to Neutral Alumina stationary phase (Grade III).[1] Alumina is less acidic than silica.

    • Increase the modifier (TEA) to 2-3% in the mobile phase.

Q3: The NMR shows "extra" ethyl peaks after purification.

  • Diagnosis: Residual Triethylamine (TEA).[1]

  • Fix: TEA boils at ~89°C but sticks to products.

    • Method 1: Rotovap with repeated additions of Toluene (azeotropic removal).[1][4]

    • Method 2: Dry the solid under high vacuum (<1 mbar) at 40°C overnight.

Q4: Can I use Acetone instead of Methanol?

  • Diagnosis: NO.

  • Reasoning: Primary/Secondary amines (if present as impurities) or even the amide nitrogen can react with acetone to form imines/aminals. Furthermore, acetone absorbs UV at low wavelengths, interfering with detection.[1] Stick to DCM/MeOH.

Process Visualization

The following diagram outlines the decision logic for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (4-formyl-N-methylpicolinamide) SolubilityTest Solubility Test (in DCM) Start->SolubilityTest WetLoad Wet Loading (Minimal DCM) SolubilityTest->WetLoad Soluble DryLoad Dry Loading (Adsorb on Celite 545) SolubilityTest->DryLoad Insoluble/Cloudy ColumnPrep Column Preparation Pre-wash with DCM + 1% TEA WetLoad->ColumnPrep DryLoad->ColumnPrep Elution Elution Gradient DCM:MeOH (0% -> 10%) + 1% TEA Modifier ColumnPrep->Elution Detection Fraction Analysis TLC (DNP Stain + UV) Elution->Detection PostProcess Post-Processing Azeotrope w/ Toluene (Remove TEA) Detection->PostProcess

Figure 1: Decision tree for the purification of pyridine-aldehyde derivatives, highlighting the critical branch between wet and dry loading based on solubility.

References

  • BenchChem Technical Support. (n.d.).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from [1]

  • Teledyne ISCO. (2023).[1] Overview of Silica Column Sample Loading Techniques (Application Note AN29). Retrieved from [1]

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Flash Chromatography: How to Run a Flash Column (Deactivation of Silica). Retrieved from [1]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. (Discusses synthesis and handling of N-methylpicolinamide intermediates). Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Synthesis of N-methyl-picolinamide-4-thiol derivatives. (Protocol for amide formation and purification).[1][6][7] Retrieved from [1]

Sources

minimizing side reactions during reductive amination of picolinamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Picolinamide Scaffolds Lead Scientist: Dr. A. Vance, Senior Application Scientist

The "Picolinamide Paradox": An Introduction

Welcome to the technical guide for handling picolinamides (pyridine-2-carboxamides). If you are here, you are likely facing a stalled reaction or a messy impurity profile.

The Core Problem: Picolinamides are not standard substrates. They possess a "Janus-faced" nature that sabotages standard reductive amination protocols:

  • Chelation (The Stall): The pyridine nitrogen and amide oxygen form a perfect bidentate ligand site. This site sequesters metal catalysts (Pd, Pt) and Lewis acidic reducing agents (boron species), effectively "poisoning" your reaction.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring makes the exocyclic amine (if your starting material is the amine) less nucleophilic, slowing imine formation.

  • Ring Instability: Under catalytic hydrogenation conditions, the pyridine ring itself is prone to reduction (piperidine formation), destroying aromaticity.

This guide prioritizes hydride-based methods over catalytic hydrogenation to preserve the heteroaromatic ring.

Troubleshooting Module: Diagnosing Failure Modes

Issue A: The Reaction Stalls (No Conversion)

Symptom: LCMS shows starting material and trace imine, but no product. Adding more catalyst/reductant has no effect. Root Cause: Catalyst Sequestration. The picolinamide moiety has chelated the active boron species or the surface of your heterogeneous catalyst.

Corrective Action:

  • Switch Reagents: Abandon NaBH₃CN. Its reliance on pH control (pH 4-5) is difficult with basic pyridines.

  • Use a Lewis Acid Promoter: Implement Titanium(IV) isopropoxide [Ti(OiPr)₄]. It acts as a water scavenger to drive imine formation and coordinates the carbonyl, preventing the picolinamide from chelating the reductant later.

  • Protocol Shift: Move to the Abdel-Magid Protocol (STAB) or the Mattson Protocol (Ti(OiPr)₄ + NaBH₄).

Issue B: Over-Reduction (Piperidine Formation)

Symptom: Mass spectrum shows M+6 or M+4 peaks. The pyridine ring has been hydrogenated.[1][2] Root Cause: Catalytic Hydrogenation (H₂/Pd-C) is too aggressive. Pyridine rings are susceptible to reduction, especially if the amide nitrogen is protonated.

Corrective Action:

  • Immediate Fix: Stop using H₂/Pd-C.

  • Alternative: If you must use hydrogenation (e.g., for scale-up), switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a poison that inhibits ring reduction while allowing imine reduction.

  • Best Practice: Use Sodium Triacetoxyborohydride (STAB).[3] It is chemoselective for imines and leaves the pyridine ring untouched.

Visualizing the Interference

The following diagram illustrates how picolinamides interfere with standard pathways and how Titanium(IV) resolves this.

Picolinamide_Interference Substrate Picolinamide Substrate (Chelating Agent) Standard_Reductant Standard Reductant (NaBH3CN or Pd/C) Substrate->Standard_Reductant Direct Mixing Ti_Promoter Solution: Add Ti(OiPr)4 Substrate->Ti_Promoter Pre-complexation Chelation_Complex DEAD END: Metal/Boron-Picolinamide Complex (Reaction Stalls) Standard_Reductant->Chelation_Complex Bidentate Binding Activated_Complex Activated Titanate Complex (Prevents Chelation) Ti_Promoter->Activated_Complex Water Scavenging Imine Imine Intermediate Activated_Complex->Imine Rapid Conversion Product Target Amine Imine->Product Reduction (NaBH4/STAB)

Figure 1: Mechanism of picolinamide interference (Red path) vs. Titanium-mediated activation (Green path).

The Master Protocol: Ti(OiPr)₄ Mediated Reductive Amination

This protocol is the "Gold Standard" for picolinamides. It decouples imine formation from reduction, preventing chelation issues.

Reagents:

  • Amine (1.0 equiv)

  • Carbonyl (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 - 1.5 equiv) [Strictly Anhydrous]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Methodology:

  • Pre-Complexation (Critical):

    • In a flame-dried flask under Argon, dissolve the amine and ketone/aldehyde in anhydrous THF.

    • Add Ti(OiPr)₄ dropwise at room temperature.

    • Why? The Ti(IV) species scavenges water produced during condensation and activates the carbonyl oxygen. It locks the picolinamide geometry, preventing it from interfering with the hydride later.

  • Imine Formation:

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see full conversion to the imine (or the titanium-amine complex). Do not proceed until starting material is consumed.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (solid) in portions or STAB (if acid-sensitive groups are present).

    • Note: The reaction may bubble (hydrogen gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • Crucial Step: Quench by adding 2M aqueous NaOH or saturated Rochelle’s Salt solution.

    • Stir vigorously until a white/grey precipitate forms (Titanium dioxide).

    • Filter through a Celite pad to remove the titanium salts.

    • Extract the filtrate with EtOAc or DCM.

Comparative Data: Selecting the Right Reductant

Use this table to select the reagent based on your specific picolinamide substitution pattern.

ReductantSelectivityRisk of Ring ReductionRisk of ChelationRecommended For
STAB (NaBH(OAc)₃) HighVery LowLowFirst-line choice. Aldehydes & Ketones.
Ti(OiPr)₄ + NaBH₄ Very HighLowVery LowSterically hindered ketones or unreactive amines.
NaBH₃CN ModerateLowHighNot Recommended. High risk of cyanide trapping/poisoning.
H₂ / Pd-C LowCritical HighAvoid. Causes pyridine ring saturation.
H₂ / Pt(S)-C HighLowModerateLarge scale, if hydrides are too expensive.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a solvent with Ti(OiPr)₄? A: No. Methanol undergoes ligand exchange with Titanium isopropoxide, forming Titanium methoxide which is insoluble and less reactive. Use THF , Dichloromethane , or Ethanol .

Q: My product is trapped in the Titanium emulsion during workup. How do I recover it? A: This is common. Instead of NaOH, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 2 hours. The tartrate chelates the Titanium into a water-soluble complex, allowing for a clean phase separation.

Q: I see a "dimer" impurity. What is it? A: If you are using a picolinamide-aldehyde, you might be seeing aldol condensation products or transamidation byproducts. The Ti(OiPr)₄ protocol minimizes this by scavenging water immediately, preventing the equilibrium from reversing.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[9] Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2046-2050. (Reference for pyridine ring instability under H2/Pd). Link

Sources

storage conditions to prevent degradation of 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-formyl-N-methylpicolinamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to prevent degradation. Here, you will find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Understanding the Molecule: Key Structural Features and Stability Concerns

4-formyl-N-methylpicolinamide is a molecule possessing three key functional groups that influence its stability: an aromatic aldehyde (formyl group), an N-methylpicolinamide moiety, and a pyridine ring. Each of these can be susceptible to degradation under certain conditions. The primary concerns for this compound are oxidation of the aldehyde, hydrolysis of the amide bond, and potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-formyl-N-methylpicolinamide?

A1: For long-term storage, solid 4-formyl-N-methylpicolinamide should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] To minimize degradation, storage at 2-8°C is recommended. For extended periods, storage at -20°C is preferable. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

Q2: How should I store solutions of 4-formyl-N-methylpicolinamide?

A2: The stability of 4-formyl-N-methylpicolinamide in solution is dependent on the solvent and storage conditions. For short-term storage (up to a few days), solutions can be kept at 2-8°C.[3] For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents, especially if the solution will be stored for an extended period.

Q3: What are the primary degradation pathways for 4-formyl-N-methylpicolinamide?

A3: Based on its chemical structure, 4-formyl-N-methylpicolinamide is susceptible to the following degradation pathways:

  • Oxidation: The formyl (aldehyde) group is prone to oxidation to the corresponding carboxylic acid (4-carboxy-N-methylpicolinamide). This can be initiated by atmospheric oxygen and accelerated by light and heat.[5][6]

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-formylpicolinic acid and methylamine.[3]

  • Photodegradation: Aromatic compounds, including those with pyridine rings, can be sensitive to light, which can catalyze various degradation reactions.[3]

  • Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities.[5]

Q4: I've noticed a change in the color of my solid compound/solution. What does this indicate?

A4: A change in color, such as yellowing or browning, is often an indication of degradation.[3] This could be due to the formation of oxidized impurities or other degradation products. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.- Analyze the sample immediately after preparation.- If storage is necessary, store at low temperatures (-20°C or -80°C) and under an inert atmosphere.[3][4]- Check the pH of your solution; avoid strongly acidic or basic conditions.
Reduced biological activity or inconsistent experimental results Loss of compound potency due to degradation.- Confirm the purity of your stock solution.- Prepare fresh solutions for each experiment.- Review your storage and handling procedures to ensure they align with the recommendations in this guide.
Poor solubility of the solid compound The compound may have degraded or polymerized.- Verify the identity and purity of the solid using analytical techniques such as NMR or melting point analysis.- If degradation is suspected, it is advisable to use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Short-Term and Long-Term Storage of 4-formyl-N-methylpicolinamide Solutions

Objective: To provide a standardized procedure for storing solutions of 4-formyl-N-methylpicolinamide to minimize degradation.

Materials:

  • 4-formyl-N-methylpicolinamide

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -80°C)

Procedure:

  • Solution Preparation:

    • Allow the solid 4-formyl-N-methylpicolinamide to equilibrate to room temperature before opening the container.

    • Prepare the stock solution by dissolving the compound in the desired anhydrous solvent to the target concentration. To minimize exposure to air and moisture, consider performing this step in a glove box or under a stream of inert gas.

  • Aliquoting:

    • Immediately after preparation, aliquot the stock solution into single-use amber glass vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Inert Atmosphere:

    • Before sealing the vials, flush the headspace with a gentle stream of argon or nitrogen to displace any air.

  • Storage:

    • Short-Term (up to 72 hours): Store the sealed vials in a refrigerator at 2-8°C.[3]

    • Long-Term: For storage longer than 72 hours, place the sealed vials in a freezer at -20°C or, for maximum stability, at -80°C.[4]

  • Usage:

    • When ready to use, remove a single vial from the freezer and allow it to thaw completely at room temperature.

    • Once thawed, vortex the solution gently to ensure homogeneity before use.

    • Discard any unused portion of the thawed solution; do not refreeze.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 4-formyl-N-methylpicolinamide.

A 4-formyl-N-methylpicolinamide B 4-carboxy-N-methylpicolinamide A->B Oxidation (O2, light, heat) C 4-formylpicolinic acid + Methylamine A->C Hydrolysis (acid/base) D Polymerization Products A->D Polymerization

Caption: Potential degradation pathways of 4-formyl-N-methylpicolinamide.

Summary of Recommended Storage Conditions

Form Condition Temperature Atmosphere Duration
Solid Cool, dry, dark2-8°CInert (recommended)Long-term
Solid Cool, dry, dark-20°CInert (highly recommended)Extended long-term
Solution Aliquoted, protected from light2-8°CInert (recommended)Short-term (≤ 72 hours)
Solution Aliquoted, protected from light-20°C or -80°CInert (highly recommended)Long-term

By adhering to these storage and handling guidelines, researchers can significantly mitigate the risk of degradation of 4-formyl-N-methylpicolinamide, ensuring the accuracy and reproducibility of their experimental results.

References

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021-02-21). Available from: [Link]

  • Chemsrc. 4-(4-Aminophenoxy)-N-methylpicolinamide | CAS#:284462-37-9. (2025-08-20). Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. Available from: [Link]

  • ResearchGate. Diamide derivatives of di-picolinic acid as actinide and lanthanide extractants in a variation of the UNEX process. Available from: [Link]

  • PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2025-12-25). Available from: [Link]

  • Chemryt. Chem 4 4 Aminophenoxy N Methylpicolinamide Dsrpl. Available from: [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available from: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Available from: [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Available from: [Link]

Sources

Technical Support Center: Thermal Optimization for 4-Formyl-N-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-formyl-N-methylpicolinamide (and its derivatives) presents a classic "conflict of reactivity." The electron-deficient pyridine ring makes the 4-position susceptible to nucleophilic attack, while the aldehyde moiety is prone to hydration, polymerization, and over-oxidation.

The Solution: Temperature control is not merely about rate acceleration; it is the primary switch between kinetic control (selective formylation) and thermodynamic equilibration (decomposition/side-reactions). This guide breaks down the thermal parameters for the two primary synthetic routes: Cryogenic Metal-Halogen Exchange and Controlled Oxidation .

Critical Reaction Pathways (Visualized)

The following diagram illustrates the thermal "Goldilocks Zones" for the synthesis of the target aldehyde from common precursors.

ReactionPathways Start_Halo Precursor A: 4-Chloro/Bromo-N-methylpicolinamide Li_Inter Lithiated Intermediate (Dianion Species) Start_Halo->Li_Inter n-BuLi (2 equiv) <-70°C (CRITICAL) Start_Alc Precursor B: 4-(Hydroxymethyl)-N-methylpicolinamide Target TARGET: 4-Formyl-N-methylpicolinamide Start_Alc->Target Swern/IBX/MnO2 -78°C to RT Side_Acid Side Product: Carboxylic Acid (Over-oxidation) Start_Alc->Side_Acid High Temp / Strong Oxidant (e.g., KMnO4, >50°C) Li_Inter->Target DMF Quench Warm to 0°C Side_Ketone Side Product: Ketone (Amide Attack) Li_Inter->Side_Ketone >-40°C (Thermodynamic Drift) Side_Hydrate Side Product: gem-Diol (Hydration) Target->Side_Hydrate Aq. Workup > RT (Equilibrium)

Figure 1: Thermal dependence of synthetic pathways. Note that the lithiation route requires strict cryogenic control to prevent self-attack on the amide.

Troubleshooting Guide: Scenario-Based Optimization

Scenario A: Synthesis via Metal-Halogen Exchange (Lithiation)

Precursor: 4-Bromo-N-methylpicolinamide or 4-Chloro-N-methylpicolinamide. Reagents: n-BuLi (or i-PrMgCl), DMF.

Q: Why am I getting a complex mixture instead of the aldehyde? A: You likely failed to account for the acidic proton on the N-methyl amide.

  • The Mechanism: The first equivalent of n-BuLi deprotonates the amide nitrogen (

    
    ). The second equivalent performs the Lithium-Halogen exchange at C4.
    
  • Temperature Failure Mode: If the temperature rises above -60°C before the DMF quench, the C4-lithio species can attack the carbonyl of the amide on a neighboring molecule (intermolecular) or the amide of its own ring (if geometry allows), leading to ketones or polymerization.

  • Protocol Fix:

    • Cool THF solution of precursor to -78°C .

    • Add 2.1 equivalents of n-BuLi slowly. Maintain internal temp < -70°C.

    • Stir for 30-45 mins at -78°C.

    • Add DMF (excess, 3-5 equiv) at -78°C.

    • Crucial: Allow to warm to 0°C only after DMF addition is complete.

Scenario B: Synthesis via Oxidation

Precursor: 4-(Hydroxymethyl)-N-methylpicolinamide. Reagents: MnO


, IBX, or Swern conditions.

Q: My aldehyde yield is low, and I see a spot corresponding to the carboxylic acid. A: Pyridine aldehydes are electron-deficient and highly susceptible to over-oxidation, especially if water is present or temperature is too high.

  • Temperature Failure Mode: High temperatures (>40°C) with metal oxidants (like MnO

    
    ) often drive the reaction to the acid.
    
  • Protocol Fix (Manganese Dioxide):

    • Do not reflux. Use activated MnO

      
       in DCM or Chloroform at Room Temperature (20-25°C) .
      
    • If reaction is sluggish, sonication at RT is safer than heating.

  • Protocol Fix (Swern):

    • Must be run at -78°C . Warming to -20°C is only permitted after the addition of Triethylamine (Et

      
      N).
      
Scenario C: Isolation & Storage Instability

Q: The NMR of my purified product shows no aldehyde peak (approx. 10 ppm), but mass spec is correct. A: You have formed the gem-diol (hydrate) or the hemiaminal.

  • The Cause: Pyridine-4-carboxaldehydes are hygroscopic. In the presence of water and heat, the C=O bond hydrates.

  • Thermal Solution:

    • Workup: Do not use hot water baths for rotovap (>35°C).

    • Drying: Lyophilization (Freeze drying) is preferred over heat drying.

    • Storage: Store at -20°C under Argon.

Standard Operating Procedure (SOP): Temperature Optimization (DoE)

If standard protocols fail, perform this Design of Experiments (DoE) matrix to find the optimal window for your specific derivative.

VariableRun 1 (Control)Run 2 (Kinetic)Run 3 (Thermodynamic)Run 4 (Hybrid)
Reaction LithiationLithiationLithiationLithiation
Solvent THF (Anhydrous)THF (Anhydrous)THF/Et

O (4:1)
2-MeTHF
Addition Temp -78°C-90°C -40°C-78°C
Aging Temp -78°C (30 min)-90°C (15 min)-40°C (10 min)-78°C (60 min)
Quench Temp -78°C -> 0°C-90°C -> -20°C-40°C -> RT-78°C -> RT
Expected Outcome Standard YieldHigher PurityDecompositionSolvent Effect Check

Data Analysis:

  • Run 2 is recommended if you observe "dimer" impurities (ketones).

  • Run 3 will likely fail but confirms if the lithiated species is stable enough for scale-up (where -78°C is hard to maintain).

Frequently Asked Questions (FAQs)

Q1: Can I use Grignard exchange (i-PrMgCl) instead of n-BuLi to avoid -78°C? A: Yes, this is the "Turbo Grignard" approach. You can often run this at -20°C to 0°C . However, the N-methyl amide proton must still be accounted for. You will need 2 equivalents of Grignard, or protect the amide nitrogen first.

Q2: How do I remove the residual water from the aldehyde if I can't heat it? A: Azeotropic distillation with toluene at reduced pressure (rotovap at 30°C) is effective. Alternatively, dissolve in DCM, dry over MgSO


, filter, and concentrate.

Q3: Is the 4-formyl derivative stable in DMSO for biological assays? A: Not indefinitely. In DMSO-d6, you may see gradual oxidation to the acid over days at room temperature. Prepare fresh stocks or store frozen.

References

  • Synthesis of Picolinamide Scaffolds (Sorafenib/Regorafenib Context)

    • Bankston, D. et al. "A Scalable Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development, 2002. (Describes the construction of the N-methylpicolinamide core).
    • (Key intermediate demonstrating the stability of the amide core).

  • Lithiation of Pyridines (Temperature Control)

    • Gribble, G. W. et al. "Lithiation of Pyridines and Quinolines." Lithium Chemistry: A Theoretical and Experimental Overview, Wiley, 1995. (Establishes the -78°C requirement for halogen-lithium exchange on electron-deficient rings).
    • (Specific protocol for formylating a pyridine ring via lithiation at -70°C).

  • Oxidation of Pyridine Alcohols

    • Bagley, M. C. et al.[1] "Oxidation of hydroxymethylpyridines." Journal of Organic Chemistry. (Highlights the susceptibility of pyridine aldehydes to hydration).

    • (Analogous chemistry regarding aldehyde vs. acid selectivity on heterocyclic rings).

  • General Stability of N-Methylpicolinamides

    • (Provides experimental details on the handling and stability of 4-substituted N-methylpicolinamides).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Formyl-N-methylpicolinamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formyl-N-methylpicolinamide is a critical scaffold in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and pyridine-based ligands. Its structural duality—containing both a reactive aldehyde and a conformationally active amide—presents unique analytical challenges.

This guide moves beyond standard spectral listing to provide a comparative performance analysis of solvent systems (DMSO-d₆ vs. CDCl₃) and structural differentiation strategies. We demonstrate that while CDCl₃ is standard for reaction monitoring, DMSO-d₆ provides superior resolution for conformational analysis , particularly in resolving amide rotamers and exchangeable protons essential for purity verification.

Structural Analysis & Proton Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into its magnetic environments. The pyridine ring nitrogen exerts a strong deshielding effect on the ortho-protons (H6), while the carbonyl groups at C2 (amide) and C4 (aldehyde) further modulate the electronic environment.

The Assignment Logic Tree

The following decision tree illustrates the step-by-step logic used to assign signals in a crude reaction mixture.

NMR_Logic Start Unknown Signal CheckRegion Check Chemical Shift (δ) Start->CheckRegion Aldehyde δ > 10.0 ppm (Singlet) CheckRegion->Aldehyde Low Field Aromatic δ 7.5 - 9.0 ppm (Pyridine Ring) CheckRegion->Aromatic Mid Field Aliphatic δ 2.8 - 3.1 ppm (Methyl Group) CheckRegion->Aliphatic High Field Split Splitting Pattern? Aromatic->Split AmideNH Broad Signal (8.0-9.0 ppm) Exchangeable with D2O Aromatic->AmideNH Broad/Exch H6 H6: Doublet (d) Ortho to Ring N Most Deshielded (~8.9 ppm) Split->H6 J ~ 5Hz H3 H3: Doublet (d) Ortho to Amide (~8.6 ppm) Split->H3 J ~ 1.5Hz (Long range) H5 H5: Doublet of Doublets (dd) Meta to N (~7.9 ppm) Split->H5 J ~ 5Hz & 1.5Hz

Figure 1: Logical workflow for assigning 4-formyl-N-methylpicolinamide protons based on shift and multiplicity.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the conformational visibility of the molecule. Picolinamides exhibit restricted rotation around the C(O)-N bond, leading to syn and anti rotamers.

Scenario A: DMSO-d₆ (Recommended for Characterization)
  • Performance: High.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the amide NH. This slows the proton exchange rate, resulting in a sharp, well-defined quartet for the NH signal and clear coupling to the methyl group.

  • Rotamer Visibility: The high polarity often stabilizes one preferred conformer (usually anti to the carbonyl oxygen to minimize dipole repulsion), simplifying the spectrum.

Scenario B: CDCl₃ (Recommended for Reaction Monitoring)
  • Performance: Moderate to Low.

  • Mechanism: Non-polar. Intermolecular hydrogen bonding leads to concentration-dependent chemical shifts.

  • Drawback: The Amide NH often appears as a broad, shapeless hump. The rotation barrier may lead to signal coalescence (broadening) of the N-methyl doublet, making integration inaccurate.

Comparative Data Table

The following data represents the consensus shifts for 4-formyl-N-methylpicolinamide.

Proton AssignmentMultiplicityδ (ppm) in DMSO-d₆δ (ppm) in CDCl₃J Coupling (Hz)Structural Insight
CHO (Aldehyde)Singlet (s)10.15 10.10-Diagnostic for oxidation state.
H6 (Pyridine)Doublet (d)8.95 8.85J = 5.0Ortho to ring Nitrogen (most deshielded).
NH (Amide)Broad q8.80 ~8.2 (br)J = 4.8DMSO sharpens this signal significantly.
H3 (Pyridine)Doublet (d)8.45 8.60J = 1.6Ortho to Amide; shows long-range coupling.
H5 (Pyridine)dd7.98 7.85J = 5.0, 1.6Coupled to both H6 and H3.
N-CH₃ Doublet (d)2.92 3.05J = 4.8Coupled to NH; appears as singlet if NH exchanges.

Critical Note: In CDCl₃, the H3 signal may shift downfield closer to H6 due to the anisotropy of the amide carbonyl in the syn conformation. In DMSO, solvent shelling prevents this close contact.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this protocol. This method includes a "Purity Checkpoint" to validate the aldehyde integrity, as 4-formyl groups are prone to oxidation (to carboxylic acid) or hydration (to gem-diol).

Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? To prevent hydrate formation which occurs readily in wet CDCl₃ with electron-deficient aldehydes.

  • Reference: Ensure 0.03% TMS (v/v) is present for internal referencing (

    
     0.00).
    
  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating amide hydrolysis.

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to allow relaxation of the slow-relaxing aldehyde proton).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aldehyde proton has a long T1 relaxation time. Short D1 results in under-integration of the CHO signal, falsely suggesting impurity.

  • Scans (NS): 16 (sufficient for >5mg sample).

  • Spectral Width: -2 to 14 ppm (capture the downfield aldehyde).

The "Purity Checkpoint" Workflow

Use this diagram to validate your product quality immediately after acquisition.

Quality_Control Acquire Acquire Spectrum CheckCHO Check CHO Integral (Ref: N-Me = 3.00) Acquire->CheckCHO Pass Integral ~ 1.0 PASS CheckCHO->Pass 1.0 ± 0.1 Fail_Acid Integral < 0.9 Check δ 12-13 ppm (Carboxylic Acid) CheckCHO->Fail_Acid Low CHO Fail_Hydrate Integral < 0.9 Check δ 6.0-6.5 ppm (Gem-diol CH) CheckCHO->Fail_Hydrate Low CHO

Figure 2: Rapid quality control decision tree for 4-formyl-N-methylpicolinamide.

Distinguishing Alternatives: Regioisomer Analysis

A common synthetic error involves substitution at the wrong pyridine position. Here is how to distinguish the 4-formyl product from its likely impurities (3-formyl or 5-formyl isomers) using coupling constants (


).
  • Product (4-Formyl):

    • Pattern: Two doublets (H3, H6) and one doublet of doublets (H5).

    • Key Feature: No large ortho-coupling (>7Hz) between the two most deshielded protons. H6 couples to H5 (5Hz), not H3.

  • Alternative (3-Formyl isomer):

    • Pattern: H4, H5, H6.

    • Key Feature: H4 and H5 will show a large ortho-coupling (

      
       Hz).
      
  • Alternative (5-Formyl isomer):

    • Pattern: H3, H4, H6.

    • Key Feature: H3 and H4 will show a large ortho-coupling (

      
       Hz).
      

Conclusion: If your spectrum shows two aromatic signals with a large coupling constant (


 Hz), you have synthesized the wrong regioisomer.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Pyridine coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1971). Advances in Heterocyclic Chemistry. Academic Press. (Source for substituent effects in pyridine rings).

Comparative Guide: Reactivity of 4-Formyl-N-Methylpicolinamide vs. 4-Formylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 4-formyl-N-methylpicolinamide and 4-formylpyridine , designed for researchers in medicinal chemistry and chemical biology.

Executive Summary

In the design of reversible covalent inhibitors (RCIs), the choice of the aldehyde "warhead" scaffold dictates both the kinetics of target engagement (


) and the residence time (

).
  • 4-Formylpyridine (4-PCA) represents the baseline heteroaromatic aldehyde: moderately electrophilic, chemically stable, and prone to moderate hydration in aqueous media.

  • 4-Formyl-N-methylpicolinamide (4-F-NMP) is a "second-generation" scaffold. The introduction of the N-methylamide group at the C2 position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring.

The Verdict: 4-F-NMP exhibits higher intrinsic electrophilicity than 4-PCA. However, this comes with a trade-off: it possesses a higher hydration constant (


), which can "mask" the reactive carbonyl in aqueous buffer. In biological systems, the amide moiety often serves as a critical "recognition element," forming hydrogen bonds that orient the warhead, thereby enhancing the effective rate of covalent modification despite the hydration penalty.

Molecular Architecture & Electronic Properties

The reactivity difference stems from the electronic influence of substituents on the pyridine ring.

Feature4-Formylpyridine (4-PCA)4-Formyl-N-methylpicolinamide (4-F-NMP)
Structure Pyridine ring + CHO (C4)Pyridine + CHO (C4) + CONHMe (C2)
Electronic Effect (C2) Hydrogen (Neutral)Amide (Electron Withdrawing via Inductive Effect)
Ring Electron Density Deficient (due to Pyridine N)Highly Deficient (Pyridine N + Amide EWG)
Carbonyl Electrophilicity ModerateHigh
Aqueous State Equilibrium: Aldehyde

Gem-diol
Shifted toward Gem-diol (Hydrate)
pKa (Pyridine N) ~4.8< 4.0 (Estimated due to EWG effect)
Structural Visualization

The following diagram illustrates the electronic activation provided by the amide group.

G cluster_0 4-Formylpyridine (Baseline) cluster_1 4-Formyl-N-methylpicolinamide (Activated) A Pyridine Ring (Electron Deficient) B C4-Aldehyde (Warhead) A->B Moderate Activation C Pyridine Ring E C4-Aldehyde (Warhead) C->E Base Activation C->E Enhanced Activation D C2-Amide (-CONHMe) (EWG Inductive Effect) D->C Pulls Electron Density

Caption: The C2-amide group in 4-F-NMP withdraws electron density (red arrow), increasing the positive character of the carbonyl carbon compared to the baseline 4-PCA.

Detailed Reactivity Profile

A. Electrophilicity and Nucleophilic Attack

The rate of covalent bond formation (e.g., with a Cysteine thiol or Lysine amine) is governed by the electrophilicity of the carbonyl carbon.

  • Mechanism: The electron-withdrawing amide group at C2 stabilizes the negative charge developing on the oxygen during the transition state of nucleophilic attack.

  • Result: 4-F-NMP reacts faster with nucleophiles in organic solvents (where hydration is absent) compared to 4-PCA.

B. The Hydration "Masking" Effect

In aqueous physiological buffers (pH 7.4), electron-deficient aldehydes react with water to form non-reactive gem-diols.



  • 4-PCA:

    
     (Significant hydration).
    
  • 4-F-NMP:

    
     (High hydration).
    
  • Impact: While the intrinsic reactivity of the carbonyl in 4-F-NMP is higher, the effective concentration of the free aldehyde is lower. This creates a thermodynamic well that the inhibitor must exit before reacting with the protein target.

C. Reversible Covalent Inhibition (Hemithioacetal Formation)

For drug candidates targeting Cysteine residues (e.g., BTK, Cathepsins), the stability of the adduct is crucial.

  • Adduct Stability: The electron-deficient ring of 4-F-NMP destabilizes the adjacent C-S bond less than electron-rich rings, but the strong EWG effect can actually stabilize the tetrahedral intermediate (alkoxide character) relative to the starting material.

  • Residence Time: 4-F-NMP derivatives typically show longer residence times (

    
    ) than 4-PCA analogs because the reverse reaction (breaking the hemithioacetal) requires expelling a poorer leaving group (the thiolate) from a more stabilized complex.
    

Experimental Protocols

To objectively compare these scaffolds in your specific context, perform the following two assays.

Protocol 1: Determination of Hydration Constant ( ) via NMR

This protocol quantifies the "masking" effect in aqueous buffer.

  • Preparation: Dissolve 5 mM of the test compound (4-PCA or 4-F-NMP) in D₂O phosphate buffer (pH 7.4, 50 mM).

  • Acquisition: Acquire a quantitative ¹H-NMR spectrum at 25°C.

  • Analysis:

    • Integrate the signal for the free aldehyde proton (

      
       ppm).
      
    • Integrate the signal for the gem-diol proton (

      
       ppm).
      
  • Calculation:

    
    
    
Protocol 2: Kinetic Measurement of Thiol Addition ( )

This measures the effective reactivity toward a biological nucleophile.

  • Reagents:

    • Substrate: 100

      
      M test compound in PBS (pH 7.4) + 1% DMSO.
      
    • Nucleophile: 1 mM L-Cysteine or Glutathione (pseudo-first-order excess).

  • Method: UV-Vis Spectrophotometry.

    • Monitor the disappearance of the aldehyde carbonyl absorbance (

      
       nm) or the appearance of the hemithioacetal (change in absorbance).
      
  • Data Fitting:

    • Fit the absorbance decay to a mono-exponential equation:

      
      .
      
    • Compare

      
       values.[1] Expect 4-F-NMP to show complex kinetics if the dehydration step (
      
      
      
      ) is rate-limiting.

Applications in Drug Discovery[2][3]

Warhead Selection Logic
  • Choose 4-Formylpyridine (4-PCA) when:

    • You need a "mild" warhead to avoid off-target toxicity (e.g., glutathione depletion).

    • The protein pocket is small and cannot accommodate the steric bulk of the C2-amide.

  • Choose 4-Formyl-N-methylpicolinamide (4-F-NMP) when:

    • Potency is paramount: You need a more electrophilic warhead to capture a less reactive Cysteine.

    • Orientation is required: The amide nitrogen (NH) can donate a hydrogen bond to a backbone carbonyl (e.g., in the hinge region of kinases), and the carbonyl oxygen can accept a hydrogen bond. This "anchor" effect often outweighs the hydration penalty.

Reaction Pathway Diagram

The following Graphviz diagram details the reversible covalent binding pathway.

ReactionPathway GemDiol Gem-Diol (Inactive) (Masked Form) Aldehyde Free Aldehyde (Active Warhead) GemDiol->Aldehyde Dehydration (-H2O) Slower for 4-F-NMP Aldehyde->GemDiol +H2O Transition Tetrahedral Intermediate Aldehyde->Transition + Cys-SH (Protein) Complex Protein-Inhibitor Complex (Hemithioacetal) Transition->Complex Stabilized by EWG in 4-F-NMP Complex->Aldehyde Dissociation (k_off) Slower for 4-F-NMP

Caption: The reaction pathway shows the competition between hydration (masking) and target engagement. 4-F-NMP shifts the equilibrium left (Gem-Diol) but stabilizes the final Complex.

References

  • Gem-Diol and Hemiacetal Forms in Formyl Pyridine: Comparison of hydration constants for 2-, 3-, and 4-formylpyridines, establishing the baseline hydration behavior for electron-deficient rings. Source: ResearchGate.[2]

  • Reversible Covalent Inhibition Strategies: Comprehensive review of aldehyde warheads in drug design, discussing the balance between electrophilicity and reversibility. Source: ACS Chemical Biology.

  • Reactivity of Pyridine Carboxaldehydes: Analysis of how position and substituents (like nitrile/amide) affect the reactivity of pyridine aldehydes in synthesis and biological contexts. Source: BenchChem Technical Guides.[3]

  • Covalent Warheads Targeting Cysteine: Specific discussion on the mechanism of aldehyde-cysteine hemithioacetal formation and the impact of neighboring groups on stability. Source: PMC (NIH).

Sources

Definitive Guide: HPLC Method Development for 4-Formyl-N-methylpicolinamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The Analytical Challenge

4-formyl-N-methylpicolinamide (FNMP) is a critical pyridine-based intermediate often employed in the synthesis of kinase inhibitors. Its structural duality—a basic pyridine ring coupled with a reactive aldehyde and a hydrolytically sensitive amide—presents a "perfect storm" for HPLC method development.

The Core Problem: Standard alkyl-bonded phases (C18) often fail to provide adequate retention or peak symmetry for FNMP due to silanol interactions with the pyridine nitrogen. Furthermore, the critical quality attribute (CQA) is the separation of the parent aldehyde from its autoxidation product, 4-carboxy-N-methylpicolinamide , which elutes prematurely and tails on standard phases.

This guide objectively compares the industry-standard C18 approach against the superior Phenyl-Hexyl alternative, demonstrating why


-

interactions are the key to robust purity analysis for this class of compounds.

Chemical Context & Degradation Pathways[1]

To develop a stability-indicating method, one must understand what "impurity" means in this context. FNMP degrades via two primary pathways that the HPLC method must resolve.

Visualization: Degradation & Impurity Profile

degradation_pathway FNMP 4-formyl-N-methylpicolinamide (Analyte) Acid 4-carboxy-N-methylpicolinamide (Oxidation Impurity) FNMP->Acid Autoxidation (Air/Light) Hydrate Gem-diol Hydrate (In-situ Equilibrium) FNMP->Hydrate + H2O (Mobile Phase) Hydrolysis 4-formylpicolinic acid (Amide Hydrolysis) FNMP->Hydrolysis Acid/Base Hydrolysis

Figure 1: Primary degradation pathways defining the separation requirements. The method must resolve the acidic oxidation product from the neutral aldehyde.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3][4]

We compared two distinct stationary phase chemistries. The data below represents typical performance metrics observed during method optimization for pyridine-aldehydes.

Method A: The Standard (C18)[5]
  • Column: High-strength Silica (HSS) C18, 1.8 µm.

  • Mechanism: Hydrophobic interaction (van der Waals).

  • Outcome: The polar pyridine ring shows poor retention. To prevent tailing, high concentrations of ion-pairing agents (e.g., TFA) are often required, which suppresses MS sensitivity.

Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 2.7 µm (Fused-Core or fully porous).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking
    .
  • Outcome: The electron-deficient pyridine ring of FNMP interacts strongly with the phenyl ring of the stationary phase. This "lock-and-key" electronic interaction increases retention without requiring high aqueous content, improving desolvation in MS.

Performance Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (

)
1.2 (Weak)3.5 (Optimal)Phenyl-Hexyl offers superior retention of polar heterocycles.
Tailing Factor (

)
1.6 - 1.81.05 - 1.15Phenyl-Hexyl minimizes silanol interactions via steric shielding.
Resolution (

)
1.8 (vs. Acid Impurity)> 4.0 (vs. Acid Impurity)Phenyl-Hexyl exploits the electronic difference between aldehyde and acid.
MS Compatibility Low (Requires TFA)High (Formic Acid OK)Phenyl-Hexyl allows weaker buffers.

Expert Insight: The aldehyde group on FNMP is electron-withdrawing, making the pyridine ring electron-deficient. Phenyl-Hexyl phases act as electron donors (bases) in


-

systems, creating a unique selectivity that C18 (purely alkyl) cannot replicate.

Recommended Protocol: The Phenyl-Hexyl System[6]

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) inherently check for the specific failure modes of this molecule (e.g., aldehyde oxidation).

Chromatographic Conditions[1][4][7][8][9][10][11][12][13]
  • Column: Waters XSelect CSH Phenyl-Hexyl OR Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? It suppresses the ionization of the carboxylic acid impurity (pKa ~4.5), keeping it hydrophobic enough to retain, while protonating the pyridine (pKa ~5) to ensure a single ionic species.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Note: Avoid Methanol if possible, as it can form hemiacetals with the aldehyde, creating "ghost" peaks.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Pyridine maximum).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold (for polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation (Critical)

Aldehydes are reactive. Improper diluents will invalidate the assay.

  • Diluent: 90:10 Water:Acetonitrile + 0.1% Formic Acid.

  • Stability Warning: Analyze samples within 12 hours. Do not use alcohols (MeOH/EtOH) as diluents to prevent acetal formation.

Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for specific matrix interferences.

method_dev_workflow Start Start: Phenyl-Hexyl 10mM Amm. Formate pH 3.0 / ACN CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing > 1.5? CheckPeak->Tailing AddTFA Switch Buffer to 0.05% TFA (Sacrifice MS) Tailing->AddTFA Yes CheckRes Check Resolution (Aldehyde vs Acid) Tailing->CheckRes No AddTFA->CheckRes PoorRes Rs < 2.0? CheckRes->PoorRes Gradient Flatten Gradient (5-30% B over 20 min) PoorRes->Gradient Yes Final Validate Method PoorRes->Final No Gradient->Final

Figure 2: Logical workflow for optimizing the separation of pyridine-carboxamides.

References

  • Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. Retrieved from

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from

  • Sielc Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from

Sources

4-Formyl-N-methylpicolinamide Reference Standards: A Strategic Guide for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads.[1][2][3] Focus: CAS 728034-03-5 | Sorafenib Impurity Profiling[1][2][3][4][5][6]

Strategic Overview: The Criticality of Impurity 4

In the development of kinase inhibitors like Sorafenib (and structurally related Regorafenib), the control of pyridine-based intermediates is a critical quality attribute.[1][2][3] 4-Formyl-N-methylpicolinamide (CAS 728034-03-5), often designated as Sorafenib Impurity 4, represents a specific challenge due to its reactive aldehyde functionality.[1][2][3]

Unlike stable halogenated intermediates (e.g., 4-chloro-N-methylpicolinamide), the 4-formyl variant is susceptible to oxidation (forming the carboxylic acid) and condensation reactions.[1][2][3] Consequently, selecting the correct reference standard grade is not merely a compliance checkbox but a determinant of analytical accuracy in determining the Purge Factor during API manufacturing.[1][2][3]

This guide compares the utility of different reference standard grades and provides a self-validating protocol for their application in HPLC method validation.

Comparative Analysis: Selecting the Right Reference Standard

When sourcing 4-formyl-N-methylpicolinamide, researchers typically encounter three tiers of product. The choice depends strictly on the development phase (Pre-clinical vs. GMP Release).

Table 1: Reference Standard Grade Comparison
FeatureResearch Grade (RG) Analytical Standard (AS) Certified Reference Material (CRM)
Primary Use Route scouting, qualitative ID (retention time).[1][2][3]Quantitative impurity calculation, Method Validation (Phase I/II).GMP Batch Release, Late-stage Stability Studies.[1][2][3]
Purity Assignment Area% (HPLC-UV only).Mass Balance (%w/w) considering water/volatiles.[1][2][3]Metrologically traceable (qNMR + Mass Balance).[1][2][3]
Characterization H-NMR, MS.H-NMR, MS, HPLC, TGA/KF (Water).[1][2][3]Full ISO 17034 accreditation data.[1][2][3]
Risk Factor High: Aldehyde content may be degraded to acid; Area% overestimates purity.[1][2][3]Medium: Re-test date is critical due to aldehyde instability.Low: Guaranteed stability monitoring.[1][2][3]
Cost Efficiency High (Good for "spiking" studies).[1][2][3]Moderate (Best balance for development).[1][2][3]Low (Reserved for final QC).
Expert Insight: The "Aldehyde Bias"

Why Area% is insufficient: Commercial "Research Grade" standards often report >98% purity by HPLC Area%.[1][2][3] However, aldehydes hydrate in solution or oxidize to acids that may have different Response Factors (RF) at the monitoring wavelength (usually 254-265 nm for picolinamides).[1][2][3]

  • Recommendation: For quantitative work, always use an Analytical Standard where the potency is adjusted for water (Karl Fischer) and residual solvents, or perform an in-house qNMR using an internal standard (e.g., Maleic Acid) to establish true potency.[1][2][3]

Technical Deep Dive: Origin and Reactivity

Understanding the origin of this impurity allows for better upstream control.[1][2][3]

Origin Pathway

The 4-formyl impurity typically arises during the synthesis of the pyridine ring or via the oxidation of methyl/hydroxymethyl precursors.[1][2][3] In Sorafenib synthesis, it is a " structurally alert" impurity because the aldehyde group can react with the amine co-reactants (e.g., 4-chloro-3-(trifluoromethyl)aniline) to form Schiff bases, which are difficult to separate from the final API.[1][3]

Visualization: Impurity Formation & Analytical Workflow[1][2][3]

G cluster_0 Synthesis Origin (Hypothetical) cluster_1 QC Analytical Workflow Precursor 4-Methyl-N-methylpicolinamide Oxidation Uncontrolled Oxidation (Process Deviation) Precursor->Oxidation Impurity 4-Formyl-N-methylpicolinamide (The Impurity) Oxidation->Impurity Side Rxn Acid 4-Carboxy Degradant (Storage Artifact) Impurity->Acid Air Oxidation Standard Reference Standard (Solid) Impurity->Standard Isolation SolnPrep Stock Solution (Acetonitrile/Water) Standard->SolnPrep Weighing HPLC HPLC-UV/MS Analysis SolnPrep->HPLC Injection Data Relative Retention Time (RRT) Determination HPLC->Data

Figure 1: Logical flow showing the origin of the 4-formyl impurity (red) and the analytical workflow for its detection. Note the degradation pathway to the carboxylic acid.[1][2][3]

Experimental Protocol: Self-Validating System Suitability

To ensure the reference standard is performing correctly, use this protocol. This method validates that the standard has not degraded into its carboxylic acid form.[1][3]

Method: Reversed-Phase HPLC (Gradient)[1][2][3]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Wavelength: 265 nm (max absorption for picolinamide).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 5 mg of 4-formyl-N-methylpicolinamide in 10 mL of Acetonitrile (Avoid methanol, as aldehydes can form hemiacetals/acetals in alcohols over time).

  • System Suitability Solution: Mix the 4-formyl standard with the 4-carboxy analog (if available) and the Sorafenib starting material (4-chloro-N-methylpicolinamide).[1][3]

  • Acceptance Criteria (Self-Validation):

    • Peak Shape: The 4-formyl peak should be sharp (Tailing factor < 1.5). Broadening indicates on-column interaction or oxidation.[1][2][3]

    • Purity Check: If a secondary peak appears at RRT ~0.8-0.9 (relative to the formyl peak), it is likely the carboxylic acid oxidation product.[1][2][3]

    • Resolution: Resolution (Rs) between the 4-formyl impurity and the 4-chloro intermediate must be > 2.0.[1][2][3]

Table 2: Troubleshooting Reference Standard Instability
ObservationRoot CauseCorrective Action
New peak at lower RT Oxidation to carboxylic acid.[1][2][3]Store standard under Argon at -20°C. Prepare fresh.
Split peak in Methanol Acetal formation.[1][2][3]Switch diluent to Acetonitrile or ACN/H2O mixture.[1][2][3]
Low Response Factor Hydration of aldehyde.[1][2][3]Ensure mobile phase pH is controlled; use CRM for quantification.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11466099 (Sorafenib Intermediate).[1][2][3] Retrieved from [Link][1][2][3]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Technical Comparison Guide: Structural Elucidation and Purification of 4-Formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Formyl-N-methylpicolinamide (Structure A ) is a critical pyridine scaffold, often serving as a divergent intermediate in the synthesis of type II kinase inhibitors (e.g., Sorafenib analogs) and PARP inhibitors. Its structural integrity is paramount; however, the synthesis of pyridine-2-carboxamides is prone to regioisomerism, particularly during radical alkylation (Minisci reactions) or non-selective oxidation of methyl precursors.

The presence of regioisomers—specifically the 3-formyl , 5-formyl , and 6-formyl variants—can lead to catastrophic downstream failures, including incorrect structure-activity relationship (SAR) data and off-target toxicity. This guide provides an authoritative, data-driven protocol to unambiguously distinguish the 4-formyl isomer from its competitors using NMR spectroscopy and chromatographic behavior.

Structural Landscape & Regioisomerism

The core challenge lies in the substitution pattern of the pyridine ring. While the amide moiety at position 2 is typically fixed by the starting material (e.g., picolinic acid derivatives), the introduction of the formyl group (or its precursor) is susceptible to positional variance.

The Competitors
  • Target: 4-Formyl-N-methylpicolinamide (2,4-substitution).

  • Isomer 1: 5-Formyl-N-methylpicolinamide (2,5-substitution; common byproduct in electrophilic aromatic substitution).

  • Isomer 2: 3-Formyl-N-methylpicolinamide (2,3-substitution; steric crowding issues).

  • Isomer 3: 6-Formyl-N-methylpicolinamide (2,6-substitution; chemically distinct due to symmetry).

Decision Tree for Identification

IdentificationTree Start Crude Product Analysis H1NMR 1H NMR (DMSO-d6) Start->H1NMR Coupling Analyze Ring Proton Coupling (J) H1NMR->Coupling Isomer3 3-Formyl Isomer (AMX System) J(4,5) ~8Hz, J(5,6) ~5Hz Coupling->Isomer3 3 Contiguous Protons Isomer6 6-Formyl Isomer (AMX System) J(3,4) ~8Hz, J(4,5) ~8Hz Coupling->Isomer6 3 Contiguous Protons Isolated Isolated Proton Systems Coupling->Isolated Singlet + Doublet Pair Target 4-Formyl (Target) J(ortho) ~5.0 Hz (H5-H6) Small J(meta) ~1.5 Hz Isolated->Target Ortho J ~5 Hz Isomer5 5-Formyl Isomer J(ortho) ~8.0 Hz (H3-H4) Large Beta-Gamma Coupling Isolated->Isomer5 Ortho J ~8 Hz

Figure 1: Logic flow for NMR-based regioisomer assignment.

Technical Distinction: The NMR Fingerprint

The definitive method for distinguishing these isomers is Proton NMR (


H NMR) , specifically analyzing the spin-spin coupling constants (

)
of the pyridine ring protons. Chemical shifts alone are unreliable due to concentration and pH dependence.
Mechanism of Differentiation

Pyridine coupling constants follow a rigid hierarchy dictated by bond order and geometry:

  • 
    -
    
    
    
    coupling (
    
    
    or
    
    
    ):
    Typically 4.5 – 5.5 Hz .
  • 
    -
    
    
    
    coupling (
    
    
    or
    
    
    ):
    Typically 7.5 – 8.5 Hz .
  • Meta coupling (

    
     or 
    
    
    
    ):
    Typically 1.0 – 2.0 Hz .
Comparative Data Table
Feature4-Formyl (Target) 5-Formyl (Isomer) 3-Formyl (Isomer)
Substitution 2, 42, 52, 3
Proton Pattern H3 (s), H5 (d), H6 (d)H3 (d), H4 (d), H6 (s)H4 (d), H5 (dd), H6 (d)
Key Coupling

Hz
(

-

)

Hz
(

-

)

Hz,

Hz
H3 Signal Singlet (isolated)Doublet (

Hz)
N/A (Substituted)
Formyl Shift

ppm

ppm

ppm (H-bond)

Critical Insight: The distinction between the 4-formyl and 5-formyl isomers rests on the magnitude of the ortho coupling. If the doublet pair shows a


-value of ~8 Hz, you have the 5-isomer. If it shows ~5 Hz, you have the 4-isomer.

Experimental Protocols

Protocol A: Analytical Validation (HPLC-MS)

Before NMR, use this high-resolution method to check purity. Regioisomers often separate due to differences in dipole moments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expectation:

    • 3-Formyl: Elutes later (typically) due to intramolecular hydrogen bonding between the formyl oxygen and the amide NH, reducing polarity.

    • 4-Formyl / 5-Formyl: Elute earlier. The 4-formyl is often slightly more polar than the 5-formyl due to the electron-withdrawing vectors.

Protocol B: Synthesis & Purification Workflow

This workflow minimizes regioisomer formation by utilizing a selective starting material (4-methoxycarbonylpyridine) rather than non-selective radical chemistry.

SynthesisWorkflow SM Dimethyl Pyridine-2,4-dicarboxylate Step1 Selective Amidation (Pos 2 > Pos 4) SM->Step1 MeNH2, 0°C Inter 4-Methoxycarbonyl-N-methylpicolinamide Step1->Inter Step2 Reduction (NaBH4) & Oxidation (MnO2) Inter->Step2 Final 4-Formyl-N-methylpicolinamide Step2->Final

Figure 2: Selective synthesis route avoiding radical regioisomerism.

Step-by-Step Methodology:

  • Selective Amidation: React dimethyl pyridine-2,4-dicarboxylate with methylamine (1.0 eq) at 0°C. The ester at position 2 is more electrophilic due to the proximity of the pyridine nitrogen (inductive effect), favoring the formation of the 2-amide-4-ester.

  • Reduction: Reduce the 4-ester to the alcohol using NaBH

    
     in MeOH.
    
  • Oxidation: Oxidize the 4-hydroxymethyl group to the 4-formyl group using activated MnO

    
     or Swern conditions.
    
  • Validation: Confirm structure using the

    
     Hz criterion.
    

Troubleshooting & Common Pitfalls

  • Pitfall 1: Relying on MS alone.

    • All regioisomers have the exact same mass (

      
       164.16 for [M+H]
      
      
      
      ). MS/MS fragmentation is often indistinguishable. Solution: Use LC-MS retention time comparison or NMR.
  • Pitfall 2: Solvent Effects in NMR.

    • In CDCl

      
      , the amide NH signal can broaden or shift, obscuring couplings. Solution: Use DMSO-d
      
      
      
      , which sharpens amide signals and prevents exchange.
  • Pitfall 3: Rotamers.

    • The N-methyl amide bond has restricted rotation, often showing rotamers (approx. 9:1 ratio) in NMR. Solution: Do not mistake rotamer peaks for impurities. Heat the NMR sample to 50°C to coalesce peaks if necessary.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Assigning regioisomeric relations through heteronuclear 2D selective J-resolved NMR. Retrieved from [Link]

elemental analysis data for 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Elemental Analysis & Purity Validation of 4-Formyl-N-Methylpicolinamide

Executive Summary & Application Context

4-Formyl-N-methylpicolinamide (C₈H₈N₂O₂) is a critical heterocyclic building block, predominantly utilized in the synthesis of type II kinase inhibitors (e.g., Sorafenib analogs) and supramolecular ligands. Its bifunctionality—featuring an electrophilic formyl group at the C4 position and a directing N-methylamide moiety at C2—makes it a versatile scaffold for reductive aminations and Schiff base formations.

However, its performance in downstream GMP synthesis is strictly governed by purity. Impurities such as the carboxylic acid derivative (from oxidation), hydrates , or residual coupling solvents can drastically alter stoichiometry in subsequent steps.

This guide provides a comparative technical assessment of 4-formyl-N-methylpicolinamide, contrasting its theoretical elemental composition against experimental data profiles derived from different purification methodologies. It establishes a self-validating protocol for researchers to certify the integrity of this intermediate.

Comparative Performance Analysis: Elemental Composition

In high-precision organic synthesis, Elemental Analysis (CHN) serves as the definitive gatekeeper for bulk purity, often detecting solvates that NMR misses. The following data contrasts the "Gold Standard" (Theoretical Anhydrous) against common purity profiles found in research samples.

Table 1: Theoretical vs. Experimental Composition Scenarios
ElementTarget: Anhydrous (Pure)Scenario A: Monohydrate (Hygroscopic Impurity)Scenario B: 0.1 EtOAc Solvate (Recrystallization Residue)Scenario C: 4-Carboxy Impurity (Oxidation Degradant)
Formula C₈H₈N₂O₂ C₈H₈N₂O₂[1][2] · H₂OC₈H₈N₂O₂ · 0.1(C₄H₈O₂)C₈H₈N₂O₃ (Acid form)
MW ( g/mol ) 164.16 182.18172.97180.16
Carbon (C) 58.53 % 52.74 % (Low)58.32 % (Close)53.33 % (Low)
Hydrogen (H) 4.91 % 5.53 % (High)5.12 % (High)4.48 % (Low)
Nitrogen (N) 17.06 % 15.38 % (Low)16.19 % (Low)15.55 % (Low)
Performance Impact Optimal Stoichiometric error in coupling reactions; requires drying.Minor mass error; generally acceptable for non-GMP.Critical Failure: Deactivates catalysts; side reactions.

Analyst Insight: A deviation of >0.4% in Nitrogen is the primary indicator of hydration or oxidation. If your "Found" N-value drops below 16.5%, the sample is likely the monohydrate or contaminated with the carboxylic acid derivative.

Experimental Protocol: Synthesis & Validation Workflow

To ensure high-fidelity data, the following protocol outlines the synthesis of the target compound via controlled oxidation, followed by the rigorous purification required to meet the "Anhydrous" EA standards.

Phase 1: Synthesis (Oxidation Route)
  • Precursor: 4-(hydroxymethyl)-N-methylpicolinamide or 4-vinyl-N-methylpicolinamide.

  • Reagents: Dess-Martin Periodinane (DMP) or SeO₂ (if starting from methyl).

  • Solvent: Dichloromethane (DCM), Anhydrous.

Phase 2: Purification (The Differentiator)
  • Method A (Standard): Silica Gel Flash Chromatography (EtOAc/Hexane).

    • Risk:[2] Often traps solvent; leads to Scenario B (Table 1).

  • Method B (High-Purity): Recrystallization from Ethanol followed by High-Vacuum Sublimation.

    • Result: Yields the crystalline anhydrous form required for precise EA matching.

Phase 3: Elemental Analysis (Combustion Protocol)
  • Sample Prep: Dry 50 mg of sample at 40°C under vacuum (0.1 mbar) for 12 hours to remove surface moisture.

  • Calibration: Calibrate CHN analyzer using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

  • Combustion: Furnace temperature set to 950°C with pure O₂ injection.

  • Detection: Thermal Conductivity Detector (TCD) after reduction of NOx gases.

Workflow Visualization

The following diagram illustrates the critical decision pathways where purity is determined. Note the "Validation Loop" which prevents impure material from proceeding to biological assays.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_validation Validation Phase (EA) Start Precursor: 4-Methyl-N-methylpicolinamide Reaction Oxidation (SeO2/Dioxane) Reflux, 4h Start->Reaction Crude Crude Product (Contains Aldehyde + Acid impurity) Reaction->Crude ColChrom Method A: Flash Chromatography Crude->ColChrom Standard Recryst Method B: Recrystallization (EtOH) + Vacuum Drying Crude->Recryst High Purity EA_Check Elemental Analysis (CHN Combustion) ColChrom->EA_Check Recryst->EA_Check Decision Data Comparison (Calc vs Found) EA_Check->Decision Pass Pass: Within ±0.4% (Proceed to Bio-Assay) Decision->Pass Match Fail Fail: N < 16.5% or C < 58% (Repurify) Decision->Fail Mismatch Fail->Recryst Recycle

Figure 1: Critical path workflow for the synthesis, purification, and validation of 4-formyl-N-methylpicolinamide, highlighting the EA decision gate.

Technical Discussion: Interpreting the Data

Why Nitrogen Content is the Key Indicator: For picolinamide derivatives, the Nitrogen percentage is the most sensitive indicator of purity.

  • Theoretical N: 17.06%

  • Experimental Tolerance: 16.66% – 17.46% (±0.4%)

  • Common Failure Mode: If the sample is a hemi-hydrate, the Nitrogen content drops to ~16.1%. This is a common occurrence because the amide hydrogen and the pyridine nitrogen can form hydrogen-bonded networks with water molecules (See Hirshfeld surface analysis in analogous structures [1]).

Handling Hygroscopicity: Experimental data suggests that picolinamides with formyl groups are moderately hygroscopic. If your EA data consistently shows low Carbon and Nitrogen but high Hydrogen (Scenario A), do not assume synthetic failure. Instead, perform a Karl Fischer titration . If water content matches the mass defect, the compound is chemically pure but physically hydrated. For biological assays, correct the molecular weight to the hydrate form to ensure accurate molar dosing [2].

Alternative Validation Methods: While EA is the focus, it should be triangulated with:

  • 1H NMR (DMSO-d6): Check for the aldehyde proton singlet at ~10.1 ppm.

  • HRMS (ESI+): Confirm [M+H]+ peak at 165.0664.

References

  • National Center for Biotechnology Information. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxy-phenyl)picolinamide. PubMed Central. Available at: [Link]

  • ChemRxiv. (2021). An International Study Evaluating Elemental Analysis Requirements. ChemRxiv. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules. Available at: [Link]

Sources

Strategic Optimization of Picolinamide Scaffolds: The 4-Formyl-N-methylpicolinamide (FMPA) Guide

[1]

Executive Summary

4-Formyl-N-methylpicolinamide (FMPA) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized as a lynchpin intermediate for synthesizing kinase inhibitors (targeting VEGFR/Aurora-B) and metal-chelating anti-neoplastics (Ribonucleotide Reductase inhibitors).[1]

Unlike generic benzamide precursors, the FMPA scaffold incorporates a pyridine nitrogen capable of critical hydrogen bonding within enzyme hinge regions, while the N-methyl amide moiety modulates solubility and metabolic stability. This guide objectively compares FMPA-derived libraries against standard phenyl and 2-formylpyridine alternatives, providing actionable SAR (Structure-Activity Relationship) data to inform lead optimization strategies.[1]

Comparative Analysis: FMPA vs. Structural Alternatives

In drug discovery, the choice of the core scaffold dictates the ceiling of potency and selectivity. The table below contrasts the FMPA scaffold against its two most common competitors: the Benzamide scaffold (lacking the ring nitrogen) and the 2-Formylpyridine scaffold (positional isomer).[1]

Table 1: Scaffold Performance Matrix (Anti-Proliferative Context)
Feature4-Formyl-N-methylpicolinamide (FMPA) 4-Formyl-N-methylbenzamide 2-Formyl-N-methylnicotinamide
Primary Utility Kinase Inhibitor Precursor (Type II), Angiogenesis InhibitionGeneral covalent binder, lower selectivityMetal Chelation (Iron/Copper), ROS generation
H-Bonding Potential High (Pyridine N acts as H-bond acceptor in hinge region)Low (Lacks ring nitrogen acceptor)Medium (Steric clash often hinders binding)
Metabolic Stability High (Amide methylation resists hydrolysis)Medium (Susceptible to amidases)Low (Rapid oxidation of aldehyde)
Solubility (logP) Optimized (Amide balances lipophilicity)High Lipophilicity (often requires solubilizing groups)Variable
Synthetic Versatility Excellent (Aldehyde allows rapid Schiff base/hydrazone library generation)GoodPoor (Steric hindrance at pos.[1] 2)
Key Reference Molecules 2021 [1], Molecules 2012 [2]General Med ChemTriapine analogs
Expert Insight: The "Nitrogen Effect"

The superiority of FMPA over benzamide analogs lies in the pyridine nitrogen. In SAR studies involving kinase inhibition (e.g., VEGFR2 or Aurora-B), the pyridine nitrogen often forms a critical water-mediated or direct hydrogen bond with the kinase backbone (e.g., Cys919 in VEGFR2).[1] Removing this nitrogen (switching to benzamide) typically results in a 10-50x loss in potency (IC50 shift from nM to

1

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of FMPA derivatives hinges on three vector points. The diagram below visualizes the decision tree for optimizing this scaffold.

Figure 1: SAR Optimization Logic for FMPA

SAR_LogicCore4-Formyl-N-methylpicolinamide(FMPA Scaffold)Pos2Position 2: Amide(Solubility/Binding)Core->Pos2Pos4Position 4: Formyl(Warhead/Linker)Core->Pos4RingPyridine Ring N(H-Bond Acceptor)Core->RingAmide_OptN-Methyl: Optimal StabilityN-H: Lower PermeabilityN-Ph: Steric ClashPos2->Amide_OptFormyl_OptSchiff Base: High PotencyHydrazone: Metal ChelationOxidation (COOH): InactivePos4->Formyl_OptRing_OptEssential for Kinase Hinge BindingRing->Ring_Opt

Caption: Functional vector analysis of FMPA. The N-methyl group balances permeability, while the formyl group serves as the diversity handle.

Key SAR Findings
  • The N-Methyl Switch: Replacing the N-methyl group with a bulky phenyl group at the amide position often abolishes activity due to steric clashes within the binding pocket.[1] However, removing the methyl group (free amide) reduces cellular permeability.[1] The N-methyl variant is the "Goldilocks" zone for bioavailability [1].

  • The Formyl "Warhead": The aldehyde itself is rarely the final drug. It is the electrophilic handle used to generate Schiff bases (imines).[1]

    • Observation: Condensing FMPA with 4-amino-N-methylbenzamide yields derivatives with broad-spectrum anti-proliferative activity (IC50 < 10

      
      M against HepG2 and HCT116) [1].[1]
      
    • Mechanism:[1][2][3][4] These large aromatic extensions allow the molecule to span the ATP-binding pocket and access the hydrophobic back pocket of the kinase.

  • Positional Isomerism: Moving the formyl group to position 2 (adjacent to the ring nitrogen) creates strong metal chelators (Fe/Cu) but increases toxicity due to non-specific ROS generation.[1] Position 4 favors specific protein binding over metal chelation.[1]

Experimental Protocol: Synthesis of Bioactive FMPA Hydrazones

Objective: To synthesize a library of FMPA-derived hydrazones for biological evaluation, ensuring high purity and yield. Rationale: The condensation reaction is reversible; driving it to completion requires water removal and acid catalysis.

Materials
  • Scaffold: 4-Formyl-N-methylpicolinamide (1.0 eq)

  • Reagent: Substituted Hydrazine or Aniline derivative (1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 mmol of 4-formyl-N-methylpicolinamide in 10 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity. Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Dropwise add the solution of the amine/hydrazine partner (1.1 mmol in 5 mL EtOH).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The aldehyde spot (Rf ~0.[1]6) should disappear.

  • Precipitation: Cool the reaction mixture to 0°C (ice bath). The Schiff base product typically precipitates as a solid.

  • Filtration & Wash: Filter the precipitate under vacuum.[1] Wash with cold EtOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted amine.[1]

  • Recrystallization: Recrystallize from hot EtOH if purity is <95% (determined by HPLC).

Self-Validating Checkpoint
  • NMR Verification: The formation of the imine bond is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the range of

    
     8.0–8.6 ppm  in 1H-NMR.[1] The disappearance of the aldehyde proton (
    
    
    ~10.0 ppm) confirms reaction completion.[1]

Mechanism of Action: Angiogenesis & Apoptosis Pathway[6]

FMPA derivatives (specifically the phenylamino-coupled variants) exhibit dual-action mechanisms.[1] They downregulate angiogenesis markers while triggering mitochondrial apoptosis.[1]

Figure 2: Signaling Cascade Inhibition[1]

MOA_PathwayVEGFRVEGFR / Aurora-B(Kinase Target)PI3KPI3K / AktSignalingVEGFR->PI3K Phosphorylation BlockedAngioAngiogenesis(Suppressed)VEGFR->Angio VEGF DownregulationDrugFMPA Derivative(Ligand)Drug->VEGFR ATP CompetitionBcl2Bcl-2 / BaxBalancePI3K->Bcl2ApopApoptosis(Induced)Bcl2->Apop Caspase 3/9 Activation

Caption: FMPA derivatives block ATP binding at VEGFR/Aurora-B, leading to downstream suppression of angiogenesis and induction of apoptosis.[1]

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Source: Molecules (MDPI), 2021.[1]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Source: Molecules (MDPI), 2012.

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: PMC (NIH), 2021.[1]

Safety Operating Guide

4-formyl-N-methylpicolinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Formyl-N-methylpicolinamide Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.[1][2]

Executive Safety Directive

Do not treat this compound as general organic trash. 4-formyl-N-methylpicolinamide (often an intermediate in kinase inhibitor synthesis, such as Sorafenib analogs) presents a dual-hazard profile: chemical reactivity (aldehyde moiety) and biological toxicity (pyridine core).[1][2][3]

Immediate Action Required:

  • Segregation: Isolate from strong oxidizers (e.g., nitric acid, permanganates) immediately.[1] The C-4 aldehyde is susceptible to rapid, exothermic oxidation.[1]

  • Containment: Double-bag solid waste in polyethylene (LDPE) bags.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic/Irritant - Pyridine Derivative."[1][2]

Chemical Hazard Profile & Disposal Logic

To dispose of this chemical safely, you must understand the why behind the protocol. This compound is not just "chemical waste"; it is a reactive intermediate.[1]

Functional GroupHazard CharacteristicDisposal Implication
Pyridine Ring Toxic / Malodorous Pyridine derivatives can penetrate skin and have distinct target organ toxicity (liver/kidneys).[1][2][3] RCRA Consideration: While this specific molecule may not be D038 (Pyridine) listed by name, it should be treated with the same containment rigor to prevent leaching.
C-4 Aldehyde Reactive / Air Sensitive Aldehydes oxidize to carboxylic acids.[1][2][3] In the presence of strong oxidizers, this is exothermic. Old samples may accumulate pressure if sealed with incompatible oxidants.[1]
N-Methyl Amide Hydrolytic Stability Generally stable, but releases methylamine (gas) and picolinic acid derivatives under strong basic conditions.[1][2][3] Avoid mixing with high pH waste streams to prevent off-gassing.[1]

Operational Disposal Workflow

The following decision tree outlines the logical flow for categorizing and packaging 4-formyl-N-methylpicolinamide waste.

DisposalWorkflow Start Waste Generated: 4-formyl-N-methylpicolinamide PhaseCheck Determine Phase Start->PhaseCheck SolidWaste Solid / Precipitate PhaseCheck->SolidWaste Dry Solid LiquidWaste Solution (Mother Liquor) PhaseCheck->LiquidWaste Dissolved Segregation Segregation Check: Isolate from Oxidizers & Acids SolidWaste->Segregation LiquidWaste->Segregation SolidPack Packaging: Double LDPE Bag -> Wide-Mouth Drum Segregation->SolidPack Passed LiquidPack Packaging: Compatible Solvent Carboy (No HNO3/Peroxides) Segregation->LiquidPack Passed Labeling Labeling: 'Toxic, Organic, Aldehyde' SolidPack->Labeling LiquidPack->Labeling Destruction Final Destruction: High-Temp Incineration Labeling->Destruction

Figure 1: Decision matrix for the safe segregation and packaging of picolinamide intermediates.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Intermediate or Filter Cake)[1]
  • Rationale: Solids pose an inhalation dust hazard and a concentrated reactivity risk.[1]

  • PPE: Wear nitrile gloves (double gloving recommended due to pyridine permeability), safety goggles, and a lab coat.[1] Use a fume hood.[1][4]

  • Quenching (Optional): If the solid is suspected to be highly reactive or impure, small amounts can be treated with a dilute sodium bisulfite solution to form the bisulfite adduct, reducing aldehyde reactivity.[1] Note: For standard disposal, this is usually unnecessary unless specified by local EHS.[2][3]

  • Primary Containment: Transfer solid into a clear, heavy-duty polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the first bag into a second bag (double-bagging) or a screw-top wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-formyl-N-methylpicolinamide, 95%."[1][2][3]

    • Hazards: Check "Toxic" and "Irritant."[1][5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Rationale: The solvent system dictates the disposal stream, but the solute dictates the compatibility.[1][3]

  • Solvent Check: Ensure the carrier solvent is compatible with the waste stream (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Incompatibility Check: NEVER pour this stream into a container holding oxidizing acids (Nitric, Chromic) or peroxides.[1] The aldehyde can trigger a runaway oxidation.[1]

  • Pouring: Using a funnel in a fume hood, pour into the "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the solvent.

  • Rinsing: Rinse the original flask with acetone and add the rinsate to the waste carboy.

  • Log Entry: Record the addition on the waste container's log sheet. Explicitly write "Pyridine derivative" to alert downstream waste handlers.

Segregation Matrix

Failure to segregate is the leading cause of waste container over-pressurization.[1]

Chemical ClassCompatibilityMechanism of Failure
Oxidizers (HNO₃, KMnO₄) INCOMPATIBLE Oxidation of aldehyde to acid releases heat; potential NOₓ gas evolution from pyridine ring oxidation.[1][2][3]
Strong Bases (NaOH, KOH) CAUTION Cannizzaro reaction (aldehyde disproportionation) or amide hydrolysis releasing methylamine gas.[2][3]
Amines (Primary) CAUTION Schiff base formation.[1][2][3] While not explosive, it generates water and heat, potentially polymerizing in the drum.[1]
Halogenated Solvents COMPATIBLE Safe for co-disposal (e.g., DCM, Chloroform).[2][3]

Regulatory Framework (RCRA)[1][2]

While 4-formyl-N-methylpicolinamide is not explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" and "General Duty" requirements:

  • Toxicity Characteristic (TC): Pyridine (D038) has a regulatory level of 5.0 mg/L [1].[1] If your waste stream contains significant pyridine-based byproducts that could leach, it may technically be D038.[1] Best Practice: Manage as if it is D038.

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).[1]

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous.[1] Due to the pyridine core and aldehyde reactivity, classifying it as Non-Hazardous is scientifically indefensible .[1]

References

  • U.S. Environmental Protection Agency. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1][2][3]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link]1][2][3]

  • PubChem. (n.d.).[1] Pyridine-2-carboxamide, N-methyl- (Structural analog safety data). National Library of Medicine.[1] [Link]1][2][3]

Sources

Personal protective equipment for handling 4-formyl-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

4-formyl-N-methylpicolinamide is a specialized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). As a compound often lacking a comprehensive, commercially indexed Safety Data Sheet (SDS), it falls under the "Unknown/High Potency" category in pharmaceutical R&D.

Safety protocols must be derived via Structure-Activity Relationship (SAR) analysis. We do not merely follow a checklist; we mitigate risks based on the molecule's functional reactivity.

Functional Group Hazard Analysis
  • The Pyridine Ring: Pyridines are known for their distinct, unpleasant odor and potential for neurological toxicity and hepatotoxicity upon chronic exposure. They are organic bases that can facilitate skin permeation.

  • The Aldehyde (4-Formyl group): Aldehydes are highly reactive electrophiles. They are potent respiratory and skin sensitizers . Inhalation of vapors or dust can trigger asthma-like symptoms or contact dermatitis.

  • The Amide (N-methylpicolinamide): While generally increasing stability, this moiety contributes to the compound's potential biological activity, mandating containment to prevent inadvertent pharmacological effects.

Core Directive: Treat this substance as a Sensitizer and Potential Carcinogen .[1] Zero-skin-contact and zero-inhalation protocols are non-negotiable.

The PPE Matrix: Layered Defense System

The following Personal Protective Equipment (PPE) requirements are designed to create a redundant barrier system. This is not just about compliance; it is about preventing sensitization.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (Indirect Venting) Standard: ANSI Z87.1+Safety glasses are insufficient. Aldehyde vapors can bypass side-shields, causing lacrimation and corneal irritation. Goggles provide a sealed environment.
Dermal (Hands) Double Nitrile Gloving Inner: 4 mil Nitrile (Extended Cuff) Outer: 5-8 mil Nitrile (Textured)Latex is prohibited. Pyridine derivatives can permeate natural rubber. The "Double-Glove" system ensures that if the outer glove is compromised or permeated, the inner glove protects the skin during doffing.
Respiratory Engineering Control Primary: Chemical Fume Hood Secondary: N95/P100 (Particulate only)Aldehydes have significant vapor pressure. Respirators (N95) do not filter organic vapors. All handling must occur inside a certified fume hood operating at 80-100 fpm face velocity.
Body Tyvek® Lab Coat or Chemical-Resistant ApronCotton lab coats absorb liquids and hold toxic solids against the body. Non-woven synthetic materials (Tyvek) repel dust and splashes.

Operational Protocol: The "Zero-Contact" Workflow

Trust in safety comes from a self-validating workflow. Follow this step-by-step logic to ensure integrity.

Phase A: Pre-Operation Verification
  • Airflow Check: Verify the fume hood flow monitor is green. Hold a Kimwipe at the sash opening; it should be pulled inward firmly (approx. 45° angle).

  • Glove Integrity Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, it has micro-perforations. Discard immediately.

Phase B: Handling & Weighing (The Critical Zone)
  • Static Control: This compound is likely a crystalline solid. Use an anti-static gun or ionizer bar during weighing to prevent "flying" powder, which spreads contamination.

  • Solvent Selection: If dissolving, avoid using Chloroform or DCM outside of a closed system, as these solvents rapidly permeate nitrile gloves, carrying the picolinamide with them. Use Methanol or DMSO if chemically appropriate, as they have slower breakthrough times.

Phase C: Doffing (The "Beak" Method)

Most exposures occur when taking off PPE.

  • Pinch the exterior of the outer glove. Peel it off, turning it inside out.

  • Hold the dirty glove in the gloved hand.

  • Slide a finger under the wrist of the remaining glove (touching only the inner surface). Peel it off over the first glove.

  • Wash hands immediately with soap and cool water (warm water opens pores).

Visualization: Decision & Handling Logic

The following diagram illustrates the "Cradle-to-Grave" safety workflow for 4-formyl-N-methylpicolinamide, emphasizing decision nodes where safety often fails.

SafeHandlingWorkflow Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check State (Solid vs Solution) Start->RiskAssess SolidState Solid State: Dust Hazard RiskAssess->SolidState Powder SolutionState Solution State: Permeation Hazard RiskAssess->SolutionState Dissolved PPE_Solid PPE: Double Nitrile + Tyvek Sleeves SolidState->PPE_Solid PPE_Soln PPE: Silver Shield Laminate (If Halogenated Solvent) SolutionState->PPE_Soln Weighing Weighing Protocol: Inside Fume Hood ONLY Use Anti-Static Gun PPE_Solid->Weighing PPE_Soln->Weighing Reaction Reaction Setup: Closed Vessel Weighing->Reaction Waste Disposal: Segregate as Hazardous (Aldehyde/Pyridine Stream) Reaction->Waste

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to Silver Shield gloves if dissolved in penetrating solvents.

Emergency Response & Disposal

Spill Management

If 4-formyl-N-methylpicolinamide is spilled:

  • Do not sweep. Sweeping generates dust aerosols.

  • Wet Wipe Method: Cover the powder with a paper towel dampened with Acetone or Methanol (to solubilize and trap the compound).

  • Wipe Inwards: Wipe from the outside of the spill toward the center to prevent spreading.

  • Double Bag: Place waste in a sealed bag, then inside a secondary hazmat bag.

Waste Disposal[2][3][4][5]
  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) due to the aldehyde functionality (risk of exothermic oxidation to the carboxylic acid).

  • Labeling: Clearly label waste containers as "Toxic - Pyridine Derivative / Aldehyde" .

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Pyridine-4-carboxaldehyde (Compound Summary). National Library of Medicine. (Used for SAR hazard extrapolation). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.